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Core Science & Biosynthesis

Foundational

Heterocyclic Carboxylic Acids with Isopropyl Substitution: A Technical Guide

This guide serves as a technical blueprint for the design, synthesis, and application of Heterocyclic Carboxylic Acids with Isopropyl Substitution . It is structured to provide actionable insights for medicinal chemists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the design, synthesis, and application of Heterocyclic Carboxylic Acids with Isopropyl Substitution . It is structured to provide actionable insights for medicinal chemists and process scientists, moving beyond basic definitions into causal relationships between structure, synthesis, and function.

Executive Summary

The incorporation of an isopropyl group (


) onto a heterocyclic carboxylic acid scaffold is a high-impact tactic in modern drug discovery. This substitution pattern offers a unique trifecta of benefits: steric shielding  of the metabolic "soft spots," modulation of lipophilicity  (

), and conformational locking of the carboxylic acid (or derived amide) moiety. This guide details the synthetic pathways to access these cores—specifically focusing on the Minisci reaction and cyclization protocols—and analyzes their physicochemical impact through case studies in kinase and protease inhibition.

Physicochemical & Pharmacological Impact

The isopropyl group is not merely a "spacer"; it is a functional probe that alters the electronic and steric landscape of the heterocycle.

The "Isopropyl Effect" on Metabolic Stability

Unlike a methyl group (too small) or a tert-butyl group (often too lipophilic/bulky), the isopropyl group occupies a "Goldilocks" zone.

  • Steric Shielding: When placed ortho to the carboxylic acid (or amide), the isopropyl group restricts the rotation of the carbonyl, potentially locking the molecule in a bioactive conformation. It also hinders hydrolytic enzymes (esterases/amidases) from attacking the carbonyl carbon.

  • Metabolic Blocking: In nitrogen heterocycles (e.g., pyridines, pyrazoles), the carbon atoms adjacent to the nitrogen are prone to oxidative metabolism (N-oxidation or hydroxylation). Subsituting these positions with an isopropyl group blocks this primary metabolic pathway.

    • Risk Factor: The methine proton of the isopropyl group itself (

      
      ) can be a site for CYP450-mediated hydroxylation, forming a tertiary alcohol. This is often less rapid than ring oxidation but must be monitored.
      
Lipophilicity Modulation

Replacing a linear


-propyl chain with a branched isopropyl group typically lowers the accessible surface area slightly while maintaining similar lipophilicity, often resulting in improved cell permeability due to the more compact shape (higher 

character).
SubstituentApprox

(vs H)
Steric Bulk (A-value)Metabolic Liability
Methyl+0.51.70Low (benzylic oxidation)
Isopropyl +1.5 2.15 Medium (methine hydroxylation)
tert-Butyl+2.0>4.5Low (very stable)

Synthetic Methodologies

Two primary strategies dominate the synthesis of these scaffolds: Radical Alkylation (Minisci) for late-stage functionalization of existing heterocycles, and De Novo Cyclization for building the ring with the group already in place.

The Minisci Reaction (Late-Stage Functionalization)

The most direct route to install an isopropyl group onto an electron-deficient heterocycle (e.g., pyridine, quinoline) is the Minisci reaction. This radical substitution uses a carboxylic acid (isobutyric acid) as the alkyl source.

Mechanism:

  • Oxidative decarboxylation of isobutyric acid by

    
     generates the isopropyl radical.
    
  • The nucleophilic radical attacks the protonated (electron-deficient) heterocycle.[1]

  • Re-aromatization occurs via oxidation.

Advantages:

  • Uses inexpensive isobutyric acid.

  • Direct C-H functionalization (no pre-halogenation needed).

  • High regioselectivity for positions

    
     or 
    
    
    
    to the nitrogen.
De Novo Cyclization (Pyrazoles & Thiazoles)

For 5-membered rings, it is often more efficient to cyclize precursors that already contain the isopropyl moiety.

  • Pyrazoles: Reaction of isopropyl hydrazine with 1,3-dicarbonyls or enol ethers.

  • Thiazoles: Hantzsch thiazole synthesis using isopropyl-substituted thioamides or

    
    -haloketones.
    

Visualization: Synthetic Logic & Mechanism

The following diagram illustrates the mechanistic pathway of the Minisci reaction and the logic flow for selecting between synthesis strategies.

Minisci_Mechanism cluster_0 Radical Generation cluster_1 Heterocycle Functionalization Isobutyric Isobutyric Acid (Precursor) Ag_Cat Ag(I)/Persulfate (Oxidant) Isobutyric->Ag_Cat Oxidative Decarboxylation Radical Isopropyl Radical (•CH(CH3)2) Ag_Cat->Radical Addition Radical Addition (C-C Bond Formed) Radical->Addition Pyridine Protonated Pyridine Pyridine->Addition Product 2-Isopropyl Pyridine Addition->Product Oxidative Rearomatization

Caption: Mechanistic flow of the Silver-catalyzed Minisci reaction for installing isopropyl groups on nitrogen heterocycles.

Detailed Experimental Protocols

Protocol A: Minisci Alkylation of Pyridine-4-Carboxylic Acid

Target: Synthesis of 2-isopropylisonicotinic acid.

Reagents:

  • Isonicotinic acid (1.0 equiv)

  • Isobutyric acid (3.0 equiv)

  • Silver nitrate (

    
    , 0.2 equiv)[2]
    
  • Ammonium persulfate (

    
    , 3.0 equiv)[3]
    
  • Trifluoroacetic acid (TFA, 1.0 equiv)[4][5]

  • Solvent: 1,2-Dichloroethane (DCE) / Water (1:1 mixture)[2][3][4]

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isonicotinic acid (10 mmol) in DCE/Water (20 mL/20 mL).

  • Acidification: Add TFA (10 mmol). This protonates the pyridine nitrogen, increasing its electrophilicity and susceptibility to nucleophilic radical attack.

  • Catalyst Addition: Add

    
     (2 mmol) and isobutyric acid (30 mmol).
    
  • Reaction Initiation: Heat the mixture to 50–60°C .

  • Oxidant Addition: Add ammonium persulfate (30 mmol) portion-wise over 20 minutes. Caution: Gas evolution (

    
    ) will occur.
    
  • Monitoring: Stir at 60°C for 2–4 hours. Monitor by LC-MS for the conversion of starting material (

    
    ) to product (
    
    
    
    ).
  • Workup: Cool to room temperature. Basify with saturated

    
     to pH ~4-5 (isoelectric point). Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: The crude residue often contains mono- and bis-isopropylated products. Purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Synthesis of 1-Isopropyl-1H-pyrazole-4-carboxylic Acid

Target: De novo ring construction.

Reagents:

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate (Precursor) or commercially available Ethyl 2-formyl-3-oxopropionate equivalent.

  • Isopropylhydrazine hydrochloride (1.1 equiv).

  • Ethanol (Solvent).[6]

  • NaOH (for hydrolysis).

Procedure:

  • Cyclization: Dissolve the 1,3-dicarbonyl precursor (10 mmol) in Ethanol (30 mL).

  • Addition: Add isopropylhydrazine HCl (11 mmol) and

    
     (11 mmol) dropwise at 0°C.
    
  • Reflux: Allow to warm to room temperature, then reflux for 3 hours.

  • Hydrolysis: Add 2M NaOH (20 mL) directly to the reaction mixture and stir at 60°C for 1 hour to hydrolyze the ethyl ester.

  • Isolation: Evaporate ethanol. Acidify the aqueous layer with 1M HCl to pH 2. The carboxylic acid product will precipitate. Filter and dry.

Case Studies in Drug Discovery

Case Study 1: RET Kinase Inhibitors (Metabolic Stability)

In the development of inhibitors for RET kinase (a target in thyroid and lung cancers), researchers utilized a 1-isopropyl-1H-pyrazole-4-carboxamide scaffold (Compound 15l).

  • Challenge: Previous pyrazolopyrimidine scaffolds suffered from rapid metabolic clearance.

  • Solution: The introduction of the isopropyl group on the pyrazole nitrogen provided a balance of lipophilicity and metabolic stability.

  • Outcome: Compound 15l demonstrated high potency against the gatekeeper mutant V804M (

    
    ) and wild-type RET (
    
    
    
    ), with significantly improved half-life compared to
    
    
    -alkyl analogs.
Case Study 2: Sildenafil Analogs (Potency & Solubility)

While Sildenafil (Viagra) utilizes an


-propyl group on the pyrazole ring, analogs featuring an isopropyl group  (Compound 4c) have been synthesized and evaluated.[7]
  • Observation: The isopropyl analog showed similar potency in inhibiting PDE5 but exhibited distinct solubility profiles. The branching increases the steric demand near the sulfonyl group, slightly altering the binding pocket fit and water solubility. This highlights the utility of the isopropyl group in fine-tuning physicochemical properties (solubility/permeability) without destroying biological affinity.

References

  • Minisci Reaction Protocol & Mechanism

    • Title: Minisci reaction - Wikipedia / Recent Advances in Minisci-Type Reactions
    • Source: Wikipedia / SciSpace
    • URL:[Link][3]

  • RET Kinase Inhibitor (Compound 15l)

    • Title: Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor
    • Source: PubMed / European Journal of Medicinal Chemistry
    • URL:[Link]

  • Sildenafil Isopropyl Analog Synthesis

    • Title: A Facile, Improved Synthesis of Sildenafil and Its Analogues
    • Source: PMC - NIH
    • URL:[Link]

  • Silver-Catalyzed Minisci with Selectfluor (Alternative Protocol)

    • Title: Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant
    • Source: UC Merced / ACS Public
    • URL:[Link]

  • 1-Isopropyl-1H-pyrazole-4-carboxylic acid Properties: Title: 1-Isopropyl-1H-pyrazole-4-carboxylic acid - Chem-Impex Source: Chem-Impex

Sources

Exploratory

The 6-Substituted Pyrimidine-4-Carboxylic Acid Scaffold: Synthetic Architecture and Therapeutic Utility

Executive Summary The 6-substituted pyrimidine-4-carboxylic acid scaffold represents a privileged metal-binding pharmacophore (MBP) in modern medicinal chemistry. Distinct from its ubiquitous isomer (pyrimidine-5-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-substituted pyrimidine-4-carboxylic acid scaffold represents a privileged metal-binding pharmacophore (MBP) in modern medicinal chemistry. Distinct from its ubiquitous isomer (pyrimidine-5-carboxylic acid) and its bioisostere (pyridine-2,4-dicarboxylic acid), this scaffold offers a unique vector for fragment-based drug discovery (FBDD). Its primary utility lies in its ability to chelate active-site divalent metal ions (Mg²⁺, Mn²⁺, Fe²⁺) via the N3-nitrogen and the C4-carboxylate oxygen, while the C6-substituent provides a tunable handle for hydrophobic pocket occupation. This guide analyzes the scaffold’s structural activity relationships (SAR), details robust synthetic pathways for library generation, and examines its critical role in developing inhibitors for metalloenzymes, specifically Influenza PA Endonuclease and Histone Demethylases (KDMs) .

Structural Activity Relationship (SAR) & Pharmacophore Analysis

The efficacy of the 6-substituted pyrimidine-4-carboxylic acid scaffold is governed by three distinct structural zones. Understanding the interplay between these zones is critical for rational drug design.

The Chelation Triad (The "Warhead")

The core function of this scaffold is often to neutralize the catalytic machinery of metalloenzymes.

  • Mechanism: The sp² lone pair of the pyrimidine N3 and the anionic oxygen of the C4-carboxylate form a bidentate ligand.

  • Geometry: This creates a stable 5-membered chelate ring with the metal ion.

  • Electronic Tuning: Unlike pyridine analogs, the pyrimidine ring is more electron-deficient (π-deficient). This lowers the pKa of the carboxylic acid (typically ~3.5–4.0), ensuring it is ionized at physiological pH, which strengthens electrostatic interactions with cationic metals.

The C6-Vector (The "Anchor")

While the acid binds the metal, the substituent at the 6-position determines selectivity and potency.

  • Vectorality: The C6 position projects substituents at an angle (~120°) relative to the chelating motif, ideal for reaching adjacent hydrophobic pockets (e.g., the S1' pocket in viral endonucleases).

  • Metabolic Stability: Substitution at C6 blocks metabolic oxidation at the most reactive position of the pyrimidine ring, extending half-life (

    
    ).
    
The C2-Position (The "Fine-Tuner")
  • Solubility & Permeability: Small polar groups (e.g., -NH₂, -CH₃) at C2 can modulate the LogD and solubility without significantly disrupting the binding mode of the C4/C6 axis.

Synthetic Methodologies

To access diverse libraries of 6-substituted pyrimidine-4-carboxylic acids, we prioritize modular synthetic routes that allow late-stage functionalization.

The "De Novo" Cyclization Route

This is the classical approach, best for generating gram-scale quantities of the core scaffold.

  • Reaction: Condensation of an amidine (providing N1-C2-N3) with a reactive 1,4-dicarbonyl equivalent (providing C4-C5-C6).

  • Precursor Choice: Diethyl oxalacetate (sodium salt) is the standard reagent. It reacts with amidines to yield 6-hydroxypyrimidine-4-carboxylates .

  • Limitation: This yields a 6-hydroxy (tautomeric 6-oxo) intermediate, which requires activation (chlorination) to install carbon substituents.

The Modular Cross-Coupling Route (Recommended)

For high-throughput SAR, the Suzuki-Miyaura or SNAr diversification of a 6-chloropyrimidine intermediate is superior.

Workflow Visualization:

SynthesisWorkflow Start Diethyl Oxalacetate + Amidine Cyclization Cyclization (Base-mediated) Start->Cyclization Intermediate1 6-Hydroxypyrimidine- 4-carboxylate Cyclization->Intermediate1 Activation Chlorination (POCl3) Intermediate1->Activation Intermediate2 6-Chloropyrimidine- 4-carboxylate Activation->Intermediate2 Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) OR SNAr Intermediate2->Coupling Hydrolysis Ester Hydrolysis (LiOH/NaOH) Coupling->Hydrolysis Final 6-Substituted Pyrimidine- 4-Carboxylic Acid Hydrolysis->Final

Caption: Figure 1.[1][2] Modular synthetic workflow for accessing diverse 6-substituted pyrimidine-4-carboxylic acids.

Therapeutic Applications & Case Studies

Case Study: Influenza PA Endonuclease Inhibition

The influenza virus polymerase acidic (PA) protein contains an N-terminal endonuclease domain essential for "cap-snatching."[3] This domain features a catalytic site with two divalent metal ions (Mn²⁺/Mg²⁺).

  • The Challenge: Developing inhibitors that bind the metals without being non-specific "pan-assay interference compounds" (PAINS).

  • The Solution: The 6-substituted pyrimidine-4-carboxylic acid (and its amide bioisosteres) serves as a potent inhibitor.

  • Mechanism:

    • Chelation: The carboxylate and N3 chelate the two metal ions (M1 and M2).

    • Stacking: The 6-substituent (often an aromatic ring) engages in

      
      -stacking interactions with Tyr24  or hydrophobic packing against Ala20  in the active site.
      
    • Outcome: This blocks the viral RNA from entering the active site, halting viral replication.

  • Reference Grounding: Studies on 4,5-dihydroxypyrimidine-6-carboxamides (tautomerically related) demonstrate this specific binding mode (Source 1.4, 1.13).

Epigenetics: KDM Inhibitors

Histone Lysine Demethylases (KDMs), particularly the JmjC-domain family, are Fe(II)-dependent oxygenases.

  • Relevance: While 2,4-pyridinedicarboxylic acids (2,4-PDCA) are common inhibitors, the pyrimidine-4-carboxylic acid scaffold offers an alternative chemotype. The N3/C4-acid motif mimics the native co-factor 2-oxoglutarate (2-OG) , competitively inhibiting the enzyme.

  • Selectivity: Substitution at C6 allows for selectivity between KDM subfamilies (e.g., KDM4 vs. KDM5) by probing subtle differences in the substrate binding channel.

Experimental Protocols

Protocol A: Synthesis of Methyl 6-Chloropyrimidine-4-carboxylate (Key Intermediate)

This protocol establishes the electrophilic scaffold required for diversification.

Reagents:

  • Methyl 6-hydroxypyrimidine-4-carboxylate (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5.0 eq)

  • N,N-Diethylaniline (1.0 eq) (Catalyst/Acid Scavenger)

Procedure:

  • Setup: In a dry round-bottom flask under Argon, suspend methyl 6-hydroxypyrimidine-4-carboxylate in neat POCl₃.

  • Addition: Add N,N-diethylaniline dropwise at 0°C.

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Causality: Reflux is required to overcome the activation energy of aromatizing the lactam tautomer to the chloropyrimidine.

  • Quench: Cool to RT. Slowly pour the reaction mixture onto crushed ice with vigorous stirring. Safety Note: POCl₃ hydrolysis is highly exothermic and releases HCl gas.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with sat. NaHCO₃ (to neutralize residual acid) and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Suzuki Coupling for C6-Arylation

This protocol installs the hydrophobic "anchor" group.

Reagents:

  • Methyl 6-chloropyrimidine-4-carboxylate (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Combine solvent, halide, and boronic acid in a vial. Sparge with Nitrogen for 10 mins. Causality: Oxygen removal is critical to prevent Pd(0) oxidation and homocoupling of the boronic acid.

  • Catalysis: Add Pd(dppf)Cl₂ and base. Seal the vial.

  • Heating: Heat to 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water.

  • Hydrolysis (One-pot optional): To the crude ester, add LiOH (3 eq) in THF/H₂O and stir at RT for 2 hours to reveal the free acid.

  • Isolation: Acidify aqueous layer to pH 3 with 1N HCl. The product usually precipitates. Filter and wash with cold water.

Quantitative Data Summary: Substituent Effects
C6-SubstituentElectronic EffectLogP (Est.)Primary Utility
-Cl Electron Withdrawing0.8Reactive Intermediate
-Phenyl Conjugation/Hydrophobic1.9Stacking (Influenza/KDM)
-NH-Phenyl H-Bond Donor + Hydrophobic1.5Solubility + Potency
-Methyl Weak Donor0.2Steric Probe

Biological Validation Workflow

To validate the synthesized scaffold, the following assay logic is recommended:

AssayLogic cluster_biochem Biochemical Assays (In Vitro) cluster_cell Cellular Assays Compound Synthesized Inhibitor FRET FRET-based Nuclease Assay (Substrate Cleavage) Compound->FRET Primary Screen DSF Differential Scanning Fluorimetry (Thermal Shift / Binding) Compound->DSF Validation Antiviral Viral Plaque Reduction (EC50) FRET->Antiviral If IC50 < 1uM Cyto Cytotoxicity (CC50) Antiviral->Cyto Selectivity Index

Caption: Figure 2. Validation hierarchy for 6-substituted pyrimidine-4-carboxylic acid inhibitors.

References

  • Beylkin, D., et al. (2017).[4] "Protein-Structure Assisted Optimization of 4,5-Dihydroxypyrimidine-6-Carboxamide Inhibitors of Influenza Virus Endonuclease." Scientific Reports. [Link]

  • Credille, C. V., et al. (2016). "SAR Exploration of Tight Binding Inhibitors of Influenza Virus PA Endonuclease." Journal of Medicinal Chemistry. [Link]

  • Westaway, S. M., et al. (2016). "Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases." Journal of Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 6-isopropylpyrimidine-4-carboxylic acid from Amidines

Abstract This document provides a comprehensive guide for the synthesis of 6-isopropylpyrimidine-4-carboxylic acid, a key intermediate in pharmaceutical research and development.[1][2] The protocol details a robust and w...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-isopropylpyrimidine-4-carboxylic acid, a key intermediate in pharmaceutical research and development.[1][2] The protocol details a robust and well-established method based on the Pinner synthesis, which involves the cyclocondensation of an amidine with a β-ketoester.[3][4] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful and reproducible synthesis. We will explore the underlying chemical principles, provide a step-by-step experimental protocol, and present data in a clear and accessible format.

Introduction: The Significance of Pyrimidine Derivatives

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and numerous synthetic drugs.[5][] Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a cornerstone of modern medicinal chemistry.[7] Specifically, substituted pyrimidine-4-carboxylic acids are crucial building blocks in the synthesis of targeted therapeutics.[2][8] The 6-isopropyl derivative, in particular, serves as a valuable intermediate for creating novel pharmaceutical agents.

The classical and most versatile method for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound with an amidine, a reaction first systematically studied by Pinner in 1884.[3][5] This approach, known as the Pinner pyrimidine synthesis, offers a straightforward and efficient route to a wide variety of substituted pyrimidines.[4]

Core Synthetic Strategy: The Pinner Reaction

The synthesis of 6-isopropylpyrimidine-4-carboxylic acid from an amidine relies on the [3+3] cycloaddition reaction between a β-ketoester and an amidine.[3] In this specific application, we utilize ethyl isobutyrylacetate as the 1,3-dicarbonyl component and formamidine acetate as the N-C-N building block.

The causality behind this experimental choice lies in the inherent reactivity of the starting materials. The β-ketoester provides the C-C-C backbone of the pyrimidine ring, while the amidine supplies the two nitrogen atoms and the intervening carbon. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the formation of the aromatic pyrimidine ring.

Reaction Scheme:
Mechanistic Insights

The reaction mechanism involves the initial nucleophilic attack of one of the amidine nitrogens on the more electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular condensation and dehydration to form a dihydropyrimidine intermediate, which then aromatizes to the final pyrimidine product. The use of a base, such as sodium ethoxide, is crucial to deprotonate the β-ketoester, forming an enolate that is more reactive towards the amidine.

Below is a simplified representation of the mechanistic pathway:

G cluster_0 Reaction Initiation cluster_1 Nucleophilic Attack cluster_2 Cyclization & Dehydration cluster_3 Aromatization & Hydrolysis A Ethyl Isobutyrylacetate C Enolate Intermediate A->C Deprotonation B Base (EtO-) B->A E Tetrahedral Intermediate C->E Attack on Amidine Carbon D Formamidine D->E F Dihydropyrimidine Intermediate E->F Intramolecular Condensation G Water F->G Dehydration H Ethyl 6-isopropylpyrimidine-4-carboxylate F->H Aromatization J 6-isopropylpyrimidine-4-carboxylic acid H->J Saponification I Base (NaOH) I->H

Caption: Mechanistic workflow for the synthesis of 6-isopropylpyrimidine-4-carboxylic acid.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 6-isopropylpyrimidine-4-carboxylic acid.

4.1 Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMolesSupplier Notes
Ethyl IsobutyrylacetateC8H14O3158.2015.8 g0.1Purity ≥98%[9]
Formamidine AcetateC3H8N2O2104.1110.4 g0.1Non-hygroscopic[10]
Sodium EthoxideC2H5NaO68.056.8 g0.1Handle under inert atmosphere
EthanolC2H5OH46.07150 mL-Anhydrous
Hydrochloric AcidHCl36.46As needed-2 M aqueous solution
Ethyl AcetateC4H8O288.11As needed-For extraction
Brine--As needed-Saturated NaCl solution
Anhydrous Sodium SulfateNa2SO4142.04As needed-For drying
4.2 Equipment Setup
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware for workup and purification

4.3 Synthetic Procedure

The overall workflow is depicted below:

G A Step 1: Reagent Preparation Dissolve sodium ethoxide in ethanol under N2. B Step 2: Addition of β-Ketoester Add ethyl isobutyrylacetate dropwise at room temperature. A->B C Step 3: Addition of Amidine Add formamidine acetate portion-wise. B->C D Step 4: Reflux Heat the reaction mixture to reflux for 4-6 hours. C->D E Step 5: Saponification Add aqueous NaOH and continue reflux to hydrolyze the ester. D->E F Step 6: Workup Cool, acidify with HCl, and extract with ethyl acetate. E->F G Step 7: Purification Dry, concentrate, and purify the crude product. F->G H Final Product: 6-isopropylpyrimidine-4-carboxylic acid G->H

Caption: Experimental workflow for the synthesis.

Step-by-Step Instructions:

  • Reaction Setup: Assemble the 500 mL three-necked flask with a reflux condenser, magnetic stirrer, and a dropping funnel. Purge the system with an inert gas.

  • Base Preparation: To the flask, add 150 mL of anhydrous ethanol and carefully add the sodium ethoxide (6.8 g, 0.1 mol). Stir until the sodium ethoxide is completely dissolved.

  • Addition of β-Ketoester: In the dropping funnel, place the ethyl isobutyrylacetate (15.8 g, 0.1 mol). Add it dropwise to the stirred sodium ethoxide solution over 15-20 minutes.

  • Addition of Amidine: Once the addition of the β-ketoester is complete, add the formamidine acetate (10.4 g, 0.1 mol) portion-wise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]

  • Saponification: After the initial reflux period, add 50 mL of 2 M aqueous sodium hydroxide solution to the reaction mixture and continue to reflux for an additional 2 hours to ensure complete hydrolysis of the ester.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by adding 2 M hydrochloric acid until the pH is approximately 2-3. A precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[11]

    • Combine the organic layers and wash with brine (2 x 30 mL).[11]

    • Dry the organic layer over anhydrous sodium sulfate.[11]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-isopropylpyrimidine-4-carboxylic acid.

4.4 Expected Yield and Characterization
  • Expected Yield: 70-85%

  • Appearance: White to off-white solid

  • Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis to confirm its identity and purity.

Safety and Handling Precautions
  • Sodium Ethoxide: Highly reactive and corrosive. Handle under an inert atmosphere and away from moisture.

  • Ethanol: Flammable liquid.

  • Hydrochloric Acid: Corrosive.

  • All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Trustworthiness and Self-Validation

The protocol described is a well-established and reliable method for the synthesis of pyrimidines. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the reaction's completion. The final product's identity and purity can be unequivocally confirmed through standard spectroscopic and analytical methods, ensuring the validity of the synthetic outcome.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-isopropylpyrimidine-4-carboxylic acid from formamidine acetate and ethyl isobutyrylacetate. By understanding the underlying chemical principles and following the step-by-step instructions, researchers can confidently and reproducibly synthesize this valuable pharmaceutical intermediate.

References
  • Wikipedia. Pyrimidine. [Link]

  • Katritzky, A. R., & Yousaf, T. I. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Canadian Journal of Chemistry, 64(11), 2087-2095.
  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Sciforum. Synthesis of Amidines and its application to pyrimidouracil synthesis. [Link]

  • Li, Z., et al. (2020). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry, 18(3), 453-457.
  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • Slideshare. Pinner pyrimidine synthesis. [Link]

  • Regan, C. F., et al. (2009). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synthesis, 2009(19), 3325-3328.
  • ChemTube3D. Synthesis of Pyrimidine. [Link]

  • Al-Shemary, R. K. Pyrimidines can be made from 1,3-dicarbonyl compounds and amidines. [Link]

  • Organic Syntheses. Formamidine acetate. [Link]

  • ResearchGate. Synthesis of pyrimidinone carboxylic acids. [Link]

  • Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. [Link]

  • Google Patents.
  • Xi'an Kono Chem Co.,Ltd. What are the application and synthesis methods of Formamidine acetate in drug synthesis?[Link]

  • MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]

  • SpringerLink. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • ResearchGate. Formylation of phenols using formamidine acetate. [Link]

  • ResearchGate. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • Royal Society of Chemistry. Efficient synthesis of cyclic amidine-based fluorophores via 6π-electrocyclic ring closure. [Link]

  • PubMed Central. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. [Link]

  • Semantic Scholar. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. [Link]

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Application

Application Note: A Guide to the Recrystallization of 6-isopropylpyrimidine-4-carboxylic acid

Abstract This guide provides a comprehensive framework for the purification of 6-isopropylpyrimidine-4-carboxylic acid via recrystallization. Pyrimidine derivatives are foundational scaffolds in medicinal chemistry, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the purification of 6-isopropylpyrimidine-4-carboxylic acid via recrystallization. Pyrimidine derivatives are foundational scaffolds in medicinal chemistry, and achieving high purity is paramount for reliable downstream applications.[1] This document outlines the theoretical principles of solvent selection, a systematic protocol for empirical solvent screening, a detailed methodology for bulk recrystallization, and a troubleshooting guide for common challenges. The protocols are designed to be self-validating, emphasizing the rationale behind each step to empower researchers to adapt and optimize the purification for their specific needs.

Introduction: The Importance of Purity

6-isopropylpyrimidine-4-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine ring, a key structure in various biologically active molecules.[1] Like its analogs, it serves as a critical building block in the synthesis of novel pharmaceutical agents.[2] The purity of such intermediates is not merely a matter of analytical tidiness; it is a critical determinant of reaction yield, reproducibility, and the biological activity and safety of the final compound. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds, leveraging differences in solubility to separate the target molecule from impurities.[3]

Guiding Principles of Solvent Selection

The success of any recrystallization hinges on the appropriate choice of solvent.[4] An ideal solvent system is governed by a set of key characteristics designed to maximize recovery and purity.

Characteristics of an Ideal Recrystallization Solvent:

  • Differential Solubility: The compound of interest should be highly soluble in the solvent at its boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).[4][5] This temperature-dependent solubility gradient is the fundamental driver of the purification process.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[4][6]

  • Chemical Inertness: The solvent must not react with the compound being purified.[5][7]

  • Volatility: The solvent should have a relatively low boiling point (ideally 60-100 °C) to allow for easy removal from the purified crystals during the drying phase.[6][8]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[7]

Applying Theory to 6-isopropylpyrimidine-4-carboxylic acid:

The structure of 6-isopropylpyrimidine-4-carboxylic acid presents a mixed polarity profile:

  • Polar Moieties: The carboxylic acid group and the nitrogen atoms in the pyrimidine ring are polar and capable of hydrogen bonding.

  • Non-polar Moiety: The isopropyl group is non-polar and lipophilic.

This duality suggests that a single ideal solvent may not exist, making a systematic screening of both single solvents and binary solvent mixtures essential. The principle of "like dissolves like" suggests that solvents with intermediate polarity or those that can engage in hydrogen bonding are excellent starting points.[6]

Protocol I: Systematic Solvent Screening

Before committing to a bulk recrystallization, a small-scale screening process is crucial to identify the optimal solvent or solvent pair. This protocol minimizes material loss while efficiently mapping solubility characteristics.

Materials:

  • Crude 6-isopropylpyrimidine-4-carboxylic acid (~10-20 mg per test)

  • Small test tubes or vials

  • A selection of candidate solvents (see Table 1)

  • Heating block or water bath

  • Glass stirring rod

Candidate Solvents

The following table lists common recrystallization solvents, ordered by decreasing polarity, that are suitable for initial screening.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale for Inclusion
Water10080.1Good for polar compounds with H-bonding.[9]
Ethanol (95%)7824.3Excellent general-purpose solvent for intermediate polarity.[6][9]
Acetone5620.7Good for relatively polar compounds; low boiling point.[6]
Ethyl Acetate776.0Good for compounds of intermediate polarity.[6]
Toluene1112.4Good for aromatic compounds; high boiling point is a drawback.[6][8]
Hexanes691.9Good for non-polar compounds; often used as an anti-solvent.[6]
Single Solvent Screening Protocol
  • Place ~10 mg of crude product into a small test tube.

  • Add the candidate solvent dropwise at room temperature, stirring after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[5]

  • If the compound is insoluble at room temperature, begin heating the mixture gently in a water bath or on a heating block to the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Use the minimum amount necessary.[3]

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the tube in an ice-water bath for 10-15 minutes to maximize crystal formation.

  • Observe and Record: Note the quantity and quality of the crystals formed. A successful solvent will yield a significant crop of well-defined crystals.

Solvent Pair Screening Protocol

A solvent pair is used when no single solvent is ideal. This typically involves a "solvent" in which the compound is soluble and a miscible "anti-solvent" in which it is insoluble.[10] Common pairs include Ethanol/Water and Ethyl Acetate/Hexanes.

  • Place ~10 mg of crude product into a small test tube.

  • Add the "good" solvent (e.g., hot Ethanol) dropwise while heating until the solid is fully dissolved.

  • Slowly add the "poor" or "anti-solvent" (e.g., hot Water) dropwise to the hot solution until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Add one or two drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly, as described in the single-solvent protocol.

  • Observe and Record: Note the formation of crystals.

Visualization of the Selection Workflow

The following diagram illustrates the decision-making process during solvent screening.

Caption: Workflow for selecting a suitable recrystallization solvent.

Protocol II: Bulk Recrystallization

This protocol is for purifying a larger quantity of 6-isopropylpyrimidine-4-carboxylic acid once an optimal solvent system has been identified.

Equipment:

  • Erlenmeyer flask (sized so the solvent fills it to about half-full)

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a stir bar and a small amount of the chosen solvent. Heat the mixture to a gentle boil on a hot plate with stirring. Continue to add small portions of hot solvent until the solid has just dissolved. Causality: Using the minimum volume of hot solvent is critical for creating a saturated solution upon cooling, which maximizes the yield.[3]

  • Hot Filtration (Optional): If insoluble impurities are present (visible particles in the hot solution), perform a hot gravity filtration. This involves pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel.[10]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[11] Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Transfer the crystalline slurry into the funnel and apply the vacuum.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent. Causality: Using ice-cold solvent minimizes the redissolving of your purified product while washing away the impurity-laden mother liquor.[3]

  • Drying: Continue to pull air through the filter cake for several minutes to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely. For solvents with higher boiling points, a vacuum oven may be necessary. Drying is complete when the material reaches a constant weight.[3]

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. Too much solvent was used. [12] The solution is not saturated.Boil off some of the solvent to reduce the volume and re-cool.[12]
The solution is supersaturated. [12] Crystallization requires a nucleation site.1. Scratch the inside of the flask with a glass rod.[11] 2. Add a "seed crystal" of the pure compound.[11]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute.[8]Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[12] Consider a lower-boiling point solvent system.
The compound is significantly impure.Purify first by another method (e.g., column chromatography) if the impurity level is very high.
Low recovery of purified product. Too much solvent was used. A significant amount of product remains in the mother liquor.[11]Concentrate the mother liquor by boiling off some solvent and cool to obtain a second crop of crystals (note: this crop may be less pure).
Premature crystallization during hot filtration.Ensure the filtration apparatus is sufficiently pre-heated. Add a small excess of hot solvent before filtering and boil it off later.[10]
Washing with too much cold solvent, or the wash solvent was not cold enough.Use a minimal amount of ice-cold solvent for washing.[3]

Conclusion

Recrystallization is a technique that blends scientific principle with laboratory practice. By systematically applying the principles of solubility and following a structured protocol, researchers can achieve high-purity 6-isopropylpyrimidine-4-carboxylic acid suitable for the rigorous demands of chemical synthesis and drug development. This guide provides the foundational knowledge and practical steps to implement this purification technique effectively, troubleshoot common issues, and adapt the methodology as needed.

References

  • University of York. (n.d.). Choice of recrystallisation solvent. Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Santa Monica College. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry & Biochemistry.
  • Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2013, July 7). Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. Retrieved from [Link]

  • MDPI. (2026, February 10). (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. Retrieved from [Link]

  • Google Patents. (n.d.). US6001838A - Process for the separation of pyrimidine derivatives from aqueous solutions.
  • PubChem. (n.d.). 6-cyclopropylpyrimidine-4-carboxylic acid (C8H8N2O2). Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Dihydroorotate Dehydrogenase (DHODH) Inhibitors Utilizing a Pyrimidine Scaffold

Abstract Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a prime target for therapeutic intervention in diseases characterized by rapid cell proliferati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a prime target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer, autoimmune disorders, and viral infections.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of DHODH inhibitors centered on the pyrimidine scaffold. We will delve into the mechanistic rationale for targeting DHODH, the strategic importance of the pyrimidine core in inhibitor design, detailed synthetic protocols, and methods for biological evaluation.

Introduction: DHODH as a Therapeutic Target

The de novo synthesis of pyrimidines is essential for the production of nucleotides required for DNA and RNA synthesis.[4] Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[5][6][7] While most normal cells can utilize both the de novo and salvage pathways for pyrimidine acquisition, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are heavily dependent on the de novo pathway.[6][7] This dependency creates a therapeutic window, making DHODH an attractive target for selective inhibition.

The inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, which in turn halts DNA and RNA synthesis, leading to cell cycle arrest and the suppression of cell growth.[8][9] Prominent examples of DHODH inhibitors include Leflunomide (and its active metabolite Teriflunomide) and Brequinar, which have been investigated for the treatment of rheumatoid arthritis, multiple sclerosis, and various cancers.[1][4][10]

The Pyrimidine Scaffold in DHODH Inhibitor Design

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of biologically active compounds.[11] In the context of DHODH inhibition, pyrimidine-based structures can mimic the natural substrate, dihydroorotate, or interact with key residues in the enzyme's active site. The structure-activity relationship (SAR) studies of pyrimidine analogs have established that the intact amide and imide groups of the pyrimidine ring, along with a carboxylic acid or a bioisostere at the 6-position, are crucial for significant enzyme inhibition.[12]

The De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition

The diagram below illustrates the key steps in the de novo pyrimidine biosynthesis pathway and highlights the point of intervention for DHODH inhibitors.

Pyrimidine_Biosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPS UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS UTP_CTP UTP & CTP (for RNA/DNA synthesis) UMP->UTP_CTP DHODH_Inhibitor Pyrimidine-Based DHODH Inhibitor DHODH_Inhibitor->Dihydroorotate Blocks Conversion Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting_Materials Starting Materials: - Diethyl 1,3-acetonedicarboxylate - Formamidine acetate - Substituted Aniline Step1 Step 1: Pyrimidine Ring Formation (Condensation Reaction) Starting_Materials->Step1 Intermediate Intermediate: Ethyl 4-hydroxy-2-methylpyrimidine-6-carboxylate Step1->Intermediate Step2 Step 2: Amide Coupling Intermediate->Step2 Final_Product Final Product: N-(substituted-phenyl)-4-hydroxy-2-methylpyrimidine-6-carboxamide Step2->Final_Product Purification Purification & Characterization (Chromatography, NMR, MS) Final_Product->Purification Enzymatic_Assay DHODH Enzymatic Assay (IC50 Determination) Purification->Enzymatic_Assay Cell_Based_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Enzymatic_Assay->Cell_Based_Assay

Caption: Workflow for the synthesis and evaluation of a pyrimidine-based DHODH inhibitor.

Step-by-Step Protocol

Step 1: Synthesis of Ethyl 4-hydroxy-2-methylpyrimidine-6-carboxylate

This step involves the cyclocondensation of diethyl 1,3-acetonedicarboxylate with formamidine.

  • Materials:

    • Diethyl 1,3-acetonedicarboxylate

    • Formamidine acetate

    • Sodium ethoxide

    • Ethanol (absolute)

    • Hydrochloric acid (concentrated)

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • To the sodium ethoxide solution, add formamidine acetate and stir until dissolved.

    • Cool the mixture in an ice bath and add diethyl 1,3-acetonedicarboxylate dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture and neutralize it with concentrated hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the crude ethyl 4-hydroxy-2-methylpyrimidine-6-carboxylate.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified intermediate.

Step 2: Synthesis of N-(substituted-phenyl)-4-hydroxy-2-methylpyrimidine-6-carboxamide

This step involves the amidation of the ester intermediate with a substituted aniline.

  • Materials:

    • Ethyl 4-hydroxy-2-methylpyrimidine-6-carboxylate (from Step 1)

    • Substituted aniline (e.g., 4-fluoroaniline)

    • High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine the ethyl 4-hydroxy-2-methylpyrimidine-6-carboxylate and the substituted aniline in the high-boiling point solvent.

    • Heat the mixture to a high temperature (typically 180-220 °C) and maintain it for 2-4 hours. The ethanol byproduct will distill off.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature. The product will often precipitate.

    • Add a non-polar solvent like hexane to aid precipitation and filter the solid product.

    • Wash the crude product with hexane to remove the high-boiling point solvent.

    • Purify the final product by column chromatography or recrystallization to yield the desired N-(substituted-phenyl)-4-hydroxy-2-methylpyrimidine-6-carboxamide.

Characterization

The synthesized intermediate and final product should be thoroughly characterized to confirm their identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Biological Evaluation of Pyrimidine-Based DHODH Inhibitors

In Vitro DHODH Enzyme Inhibition Assay

The potency of the synthesized compounds against DHODH is determined by measuring their half-maximal inhibitory concentration (IC50). A common method is a colorimetric assay that monitors the reduction of a dye coupled to the oxidation of dihydroorotate.

  • Principle: The activity of DHODH is coupled to the reduction of 2,6-dichloroindophenol (DCIP), which results in a decrease in absorbance at 600 nm.

  • Protocol Outline:

    • Prepare a reaction buffer containing a suitable pH buffer (e.g., Tris-HCl), detergent (e.g., Triton X-100), and coenzyme Q.

    • Add the purified human DHODH enzyme to the buffer.

    • Add varying concentrations of the synthesized inhibitor (typically in DMSO, with a final DMSO concentration kept constant and low).

    • Initiate the reaction by adding the substrate, dihydroorotate, and DCIP.

    • Monitor the decrease in absorbance at 600 nm over time using a plate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assays

To assess the effect of the inhibitors on cell growth, a cell proliferation assay is performed using a relevant cell line (e.g., a rapidly dividing cancer cell line).

  • Principle: Assays like the MTT or CellTiter-Glo® assay measure cell viability as an indicator of cell proliferation.

  • Protocol Outline:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the synthesized inhibitor for a specified period (e.g., 72 hours).

    • Add the assay reagent (e.g., MTT or CellTiter-Glo® reagent) to each well.

    • Measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) using a plate reader.

    • Calculate the percentage of cell viability relative to a vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.

Data Presentation

The results from the biological assays should be summarized in a clear and concise table for easy comparison of different synthesized analogs.

Compound IDR-group (on phenyl)DHODH IC50 (nM)Cell Proliferation GI50 (µM)
Control (Brequinar) -Literature ValueLiterature Value
PYR-INH-01 4-FExperimental ValueExperimental Value
PYR-INH-02 4-ClExperimental ValueExperimental Value
PYR-INH-03 4-CH3Experimental ValueExperimental Value

Conclusion and Future Directions

The pyrimidine scaffold serves as a robust foundation for the design and synthesis of potent and selective DHODH inhibitors. The synthetic route outlined in these notes provides a reliable method for generating a library of analogs for structure-activity relationship studies. Further optimization of these initial hits can be achieved through iterative cycles of design, synthesis, and biological testing, with the goal of identifying clinical candidates with improved efficacy and safety profiles. Future work could explore the introduction of different substituents on the pyrimidine ring and the phenyl moiety to enhance interactions with the DHODH active site and improve pharmacokinetic properties.

References

  • Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors. PubMed.
  • Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorot
  • Structure-activity relationships of pyrimidines as dihydroorot
  • Discovery of Alternative Binding Poses through Fragment-Based Identification of DHODH Inhibitors. ACS Medicinal Chemistry Letters.
  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry.
  • Synthesis, Design, and Structure⁻Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorot
  • Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors. Semantic Scholar.
  • Design and Synthesis of Novel Dihydroorotate Dehydrogenase Inhibitors. Deep Blue Documents.
  • Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorot
  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Wiley Online Library.
  • Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl Moiety. Journal of Medicinal Chemistry.
  • Targeting Dihydroorotate Dehydrogenase (DHODH) for Host-Directed Therapy: Discovery of a Novel Alkyne-Based Scaffold Inhibitor Effective Against SARS-CoV-2.
  • Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheum
  • Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity. PubMed.
  • DHODH and cancer: promising prospects to be explored. springermedizin.de.
  • Mechanisms of antiviral activity of the new h DHODH inhibitor MEDS433 against respiratory syncytial virus replic
  • Dhodh-IN-1: A Comparative Analysis of Specificity in Pyrimidine Synthesis Inhibition. Benchchem.
  • Re-evaluation of Brequinar sodium, a dihydroorotate dehydrogenase inhibitor. Taylor & Francis Online.
  • Identification of novel dihydroorotate dehydrogenase (DHODH)
  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors.
  • Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. Benchchem.
  • Structural and Functional Analyses of Inhibition of Human Dihydroorotate Dehydrogenase by Antiviral Furocoumavirin. Biochemistry.
  • The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. PMC.
  • Interaction of brequinar and analogs with PD-L1: a molecular docking analysis. Future Science.
  • Process for preparing 4-hydroxypyrimidine.
  • What are DHODH inhibitors and how do they work?.
  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.
  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed.

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Technical Notes & Optimization

Troubleshooting

Separation of 2-isopropyl and 6-isopropyl pyrimidine isomers

The following technical guide is structured as a Tier 3 Support resource, designed for high-level troubleshooting and process optimization. Topic: Separation of 2-isopropylpyrimidine and 4-isopropylpyrimidine (commonly r...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource, designed for high-level troubleshooting and process optimization.

Topic: Separation of 2-isopropylpyrimidine and 4-isopropylpyrimidine (commonly referred to as 6-isopropyl) Ticket ID: PYR-ISO-SEP-001 Status: Open Analyst: Senior Application Scientist

Diagnostic Triage: Know Your Isomer

Before attempting separation, you must confirm the identity of your isomers. In pyrimidine synthesis (e.g., condensation of amidines with


-dicarbonyls), regioisomers are common byproducts.

Clarification on Nomenclature:

  • 2-isopropylpyrimidine: The isopropyl group is located between the two nitrogen atoms. This molecule has a

    
     axis of symmetry (if the isopropyl rotation is averaged).
    
  • 4-isopropylpyrimidine (often labeled 6-isopropyl): The isopropyl group is adjacent to only one nitrogen. This molecule is asymmetric regarding the ring axis.

Quick Identification Guide
Feature2-Isopropylpyrimidine4-Isopropylpyrimidine
Symmetry High (Symmetrical)Low (Asymmetrical)
Dipole Moment Lower (Dipoles cancel partially)Higher (Dipoles additive)
Boiling Point Generally Lower Generally Higher

H NMR (Ring)
Aromatic protons are equivalent or highly symmetric (A2B system).Aromatic protons show distinct coupling (ABC or ABX system).
pKa (Basicity) Sterically hindered N-lone pairs.Less sterically hindered N-lone pairs.

Chromatographic Separation (HPLC/Flash)

Issue: "My peaks are co-eluting on standard C18 silica."

Root Cause Analysis

Standard C18 columns rely on hydrophobicity. Since 2-isopropyl and 4-isopropyl isomers have nearly identical hydrophobicity (


), C18 alone provides insufficient selectivity (

). You must exploit shape selectivity or pKa differences .
Protocol A: The "Shape Selectivity" Method (Recommended)

Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. The


-

interactions differ between the symmetrical 2-isomer and the asymmetrical 4-isomer.
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect), 5 µm.

  • Mobile Phase A: Water + 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Methanol (MeOH provides better

    
    -selectivity than MeCN).
    
  • Gradient: 5% to 40% B over 20 minutes.

  • Mechanism: The 4-isopropyl isomer, being less sterically crowded around the ring, typically interacts more strongly with the phenyl phase and elutes later.

Protocol B: The "pH Switch" Method

Pyrimidines are weak bases. By adjusting pH, you can alter the ionization state.

  • Low pH (pH 2.5): Both isomers are protonated. Separation is driven by the hydrophobicity of the cation.

  • High pH (pH 9.5): Both isomers are neutral. Use a high-pH stable column (e.g., chemically bridged hybrid silica).

  • Troubleshooting: If tailing occurs, add 0.1% Triethylamine (TEA) as a masking agent to block silanols.

Visual Workflow: HPLC Method Development

HPLC_Workflow cluster_legend Key Logic Start Start: Mixture of 2-iso and 4-iso Pyrimidine Check_pH Check Mobile Phase pH (Is it > pKa + 2?) Start->Check_pH Neutral Neutral State (High pH) Max Hydrophobic Difference Check_pH->Neutral Yes (pH > 8) Protonated Protonated State (Low pH) Ionic/Polar Difference Check_pH->Protonated No (pH < 3) Column_Sel1 Switch to Phenyl-Hexyl (Exploit Pi-Pi Interactions) Neutral->Column_Sel1 Co-elution? Column_Sel2 Add Ion Pair Reagent (e.g., Hexanesulfonate) Protonated->Column_Sel2 Tailing? Success Resolution > 1.5 Column_Sel1->Success Column_Sel2->Success Legend Symmetry differences drive Phenyl separation

Caption: Decision tree for optimizing HPLC separation of pyrimidine regioisomers based on pH and stationary phase interactions.

Bulk Separation (Scalable Protocols)

Issue: "Chromatography is too expensive for my 100g batch."

Method A: Fractional Distillation

Due to the dipole moment difference, these isomers often have a boiling point gap of 5–15°C.

  • Theory: The 4-isopropyl isomer (higher dipole) generally boils at a higher temperature than the 2-isopropyl isomer (lower dipole).

  • Setup: Use a Vigreux column or spinning band distillation column for maximum theoretical plates.

  • Pressure: Reduce pressure to <20 mbar to prevent thermal degradation/polymerization of the pyrimidine ring.

Method B: Selective Salt Crystallization (The "Pro" Move)

If distillation fails, exploit the steric hindrance around the nitrogen atoms.

  • Dissolution: Dissolve the crude mixture in dry Ethyl Acetate or Diethyl Ether.

  • Acid Addition: Add 0.9 equivalents (relative to the total moles) of anhydrous HCl (in dioxane or ether) dropwise at 0°C.

  • The Mechanism:

    • 4-isopropylpyrimidine: N1 is unhindered. It protonates rapidly and precipitates as the HCl salt.

    • 2-isopropylpyrimidine: Both N1 and N3 are flanked by the isopropyl group and the C4/C6 hydrogens. Protonation is sterically slower or the salt is more soluble due to lipophilic shielding.

  • Filtration: Filter the solid. The filter cake is enriched in the 4-isomer salt. The filtrate contains the 2-isomer free base.

  • Recrystallization: Recrystallize the salt from Ethanol/Isopropanol to upgrade purity to >99%.

Frequently Asked Questions (FAQs)

Q1: Why does my 2-isopropyl isomer peak look broader than the 4-isopropyl peak on NMR? A: This is likely due to rotational barriers . The isopropyl group at the 2-position faces steric clash from both adjacent ring nitrogens. At room temperature, the rotation of the isopropyl group might be slow on the NMR timescale, leading to peak broadening. Run the NMR at 50°C to sharpen the signals.

Q2: I see a third peak in my chromatogram. What is it? A: In condensation reactions (e.g., isobutyramidine + ethyl acetoacetate), you might form hydroxypyrimidines (pyrimidones) if the dehydration step wasn't complete or if water was present. These are significantly more polar. Check your mass spec for a mass of


 (oxidation) or 

(hydration).

Q3: Can I use normal phase (Silica) flash chromatography? A: Yes, but pyrimidines "stick" to acidic silica silanols, causing massive streaking.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane. Run your gradient with Hexane/Ethyl Acetate + 1% TEA. The 2-isopropyl isomer (less polar) will usually elute first (

    
     higher) than the 4-isopropyl isomer.
    

References

  • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (The definitive text on pyrimidine synthesis and properties, detailing boiling point trends of alkyl-pyrimidines).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Explains the dipole moment and basicity differences in azines).

  • Dryzhakova, O. A., et al. (2018). "Separation of isomeric pyrimidines by HPLC." Journal of Analytical Chemistry. (Discusses stationary phase selection for nitrogen heterocycles).
  • PubChem Compound Summary. (2024). 2-Isopropylpyrimidine.[1][2] National Center for Biotechnology Information.

Sources

Optimization

Technical Support Center: Optimizing pH for the Extraction of Pyrimidine Carboxylic Acids

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing pH for the extraction of pyrimidine ca...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing pH for the extraction of pyrimidine carboxylic acids. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring your extraction methods are both efficient and reproducible.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role of pH in the extraction of pyrimidine carboxylic acids, providing a foundational understanding for optimizing your experimental design.

Q1: What is the fundamental role of pH in the extraction of pyrimidine carboxylic acids?

The pH of the aqueous solution is a critical parameter that governs the charge state, and consequently the solubility, of pyrimidine carboxylic acids.[1][2] These molecules typically contain a carboxylic acid group (-COOH) and nitrogen atoms within the pyrimidine ring, both of which can be protonated or deprotonated depending on the pH.

  • At low pH (acidic conditions): The carboxylic acid group will be protonated (-COOH), rendering the molecule neutral. This neutral form is more soluble in organic solvents and less soluble in aqueous solutions.[3][4][5]

  • At high pH (basic conditions): The carboxylic acid group will be deprotonated (-COO⁻), resulting in a negatively charged molecule. This ionic form is more soluble in aqueous solutions and less soluble in organic solvents.[3][4][6]

By carefully controlling the pH, you can selectively partition your target molecule between an aqueous phase and an immiscible organic solvent, which is the basis of liquid-liquid extraction.[5][7]

Q2: How do I determine the optimal starting pH for my specific pyrimidine carboxylic acid?

The optimal pH for extraction is directly related to the pKa of the carboxylic acid group. The pKa is the pH at which the protonated and deprotonated forms of the molecule are present in equal concentrations.

A general rule of thumb is to adjust the pH of the aqueous solution to be at least 2 pH units away from the pKa of your target molecule to ensure it is predominantly in one form (>99%).[8][9]

  • For extraction into an organic solvent: Adjust the pH to be at least 2 units below the pKa of the carboxylic acid group.[9][10]

  • For extraction into an aqueous solvent: Adjust the pH to be at least 2 units above the pKa of the carboxylic acid group.[9]

The pKa values for many pyrimidine carboxylic acids can be found in the scientific literature or estimated using computational software.[11] For example, the predicted pKa of Pyrimidine-2-carboxylic acid is approximately 3.08.[12]

Q3: What are the common extraction techniques where pH is a critical parameter?

Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) heavily rely on pH control for successful separation of pyrimidine carboxylic acids.

  • Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases (typically aqueous and organic). By adjusting the pH of the aqueous phase, you can control which phase the pyrimidine carboxylic acid preferentially dissolves in.[3][4]

  • Solid-Phase Extraction (SPE): In SPE, a sample is passed through a solid sorbent that retains the analyte. For ion-exchange SPE, the pH of the sample and elution solvents is critical.[8][13] For example, a weak anion exchange (WAX) sorbent can be used to retain the deprotonated (negatively charged) pyrimidine carboxylic acid at a pH above its pKa. The analyte can then be eluted by lowering the pH to neutralize it.

Q4: Can the wrong pH lead to degradation of my compound?

While pH is a powerful tool for extraction, extreme pH values (highly acidic or highly basic) can potentially lead to the degradation of some sensitive pyrimidine carboxylic acids. It is always advisable to consult the literature for the stability of your specific compound under various pH conditions. If stability is a concern, it is best to work with a moderate pH range and consider alternative optimization strategies, such as the choice of organic solvent or the use of a salting-out effect.

Troubleshooting Guide

This section provides solutions to common problems encountered during the extraction of pyrimidine carboxylic acids, with a focus on pH-related issues.

Problem Probable Cause (pH-Related) Recommended Solution
Low Extraction Recovery The pH of the aqueous phase is too close to the pKa of the analyte, resulting in a mixture of protonated and deprotonated forms.Adjust the pH to be at least 2 units below the pKa for extraction into an organic solvent, or 2 units above the pKa for extraction into an aqueous phase.[9][10] Verify the final pH of the aqueous phase after adding the sample.
Co-extraction of Impurities The pH is not selective enough to separate the target analyte from impurities with similar pKa values.If separating two acidic compounds, adjust the pH to be between their pKa values to selectively extract the stronger acid (lower pKa) into the aqueous phase.[14] Consider a back-extraction step for further purification.[9]
Analyte Precipitation at the Interface The pH adjustment has caused the analyte to become insoluble in both the aqueous and organic phases. This can happen if the neutral form of the acid is not sufficiently soluble in the chosen organic solvent.Choose an organic solvent in which the neutral form of your pyrimidine carboxylic acid has high solubility. You may need to screen several solvents. For example, Pyrimidine-4-carboxylic acid is soluble in ethanol, DMSO, and dimethylformamide.[15]
Inconsistent Results Between Samples The buffering capacity of the sample matrix is affecting the final pH of the extraction mixture.Use a buffer to control the pH of the aqueous phase instead of simply adjusting with acid or base. This will ensure a stable pH throughout the extraction process.
Emulsion Formation High pH can sometimes lead to the saponification of lipids in the sample, creating an emulsion that is difficult to break.Lower the pH slightly, if possible without compromising extraction efficiency. Alternatively, centrifugation or the addition of a small amount of a saturated salt solution (salting out) can help to break the emulsion.[9]

Experimental Protocols

Here are detailed, step-by-step methodologies for common extraction workflows.

Protocol 1: Liquid-Liquid Extraction (LLE) of a Pyrimidine Carboxylic Acid

This protocol describes the extraction of a pyrimidine carboxylic acid from an aqueous sample into an organic solvent.

  • Determine the pKa: Find the pKa of your target pyrimidine carboxylic acid from the literature or a reliable database.

  • Prepare the Aqueous Sample: Dissolve your sample in an appropriate aqueous buffer.

  • Adjust the pH: Using a calibrated pH meter, slowly add a suitable acid (e.g., 1M HCl) to the aqueous sample to adjust the pH to at least 2 units below the pKa of your analyte.[9][10]

  • Select the Organic Solvent: Choose an immiscible organic solvent in which the neutral form of your pyrimidine carboxylic acid is highly soluble (e.g., ethyl acetate, dichloromethane).

  • Perform the Extraction:

    • Transfer the pH-adjusted aqueous sample and the organic solvent to a separatory funnel. A common starting ratio is 1:1 (v/v).

    • Stopper the funnel and invert it gently, venting frequently to release any pressure buildup.

    • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

  • Separate the Phases: Allow the layers to separate completely. Drain the lower layer and collect the upper layer. The location of the organic layer (top or bottom) will depend on its density relative to the aqueous phase.

  • Repeat Extraction (Optional but Recommended): For higher recovery, perform a second or even third extraction of the aqueous phase with fresh organic solvent.[10]

  • Combine and Dry: Combine the organic extracts and dry them over an anhydrous salt (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove any residual water.

  • Isolate the Analyte: Filter off the drying agent and evaporate the organic solvent under reduced pressure to obtain the extracted pyrimidine carboxylic acid.

Protocol 2: Solid-Phase Extraction (SPE) using a Weak Anion Exchange (WAX) Sorbent

This protocol is suitable for isolating a pyrimidine carboxylic acid from a complex sample matrix.

  • Determine the pKa: As with LLE, knowing the pKa is crucial.

  • Select the SPE Cartridge: Choose a weak anion exchange (WAX) cartridge. The functional groups on these sorbents are typically carboxylic acids with a pKa around 4.8.[16]

  • Condition the Cartridge:

    • Wash the cartridge with 1-2 column volumes of a strong organic solvent (e.g., methanol).

    • Equilibrate the cartridge with 1-2 column volumes of an aqueous buffer at a pH at least 2 units above the pKa of your analyte. This ensures both the analyte and the sorbent are deprotonated (negatively charged).[16]

  • Load the Sample:

    • Adjust the pH of your sample to match the equilibration buffer.

    • Load the sample onto the cartridge at a slow, controlled flow rate. The negatively charged pyrimidine carboxylic acid will be retained by the positively charged sorbent.

  • Wash the Cartridge:

    • Wash the cartridge with a weak organic solvent or the equilibration buffer to remove any neutral or basic impurities.

  • Elute the Analyte:

    • Elute your pyrimidine carboxylic acid by passing a solvent through the cartridge that will neutralize it. This is achieved by using an elution solvent with a pH at least 2 units below the pKa of your analyte.[8] The now-neutral molecule will no longer be retained by the sorbent and will elute from the cartridge.

  • Post-Elution Processing: The eluted sample can then be further concentrated or directly analyzed.

Visualizations

pH-Dependent Ionization and Partitioning of a Pyrimidine Carboxylic Acid

Figure 1. Effect of pH on Analyte Charge and Solubility cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aqueous_High_pH High pH (pH > pKa + 2) -COO⁻ (Charged) Aqueous Soluble Aqueous_Low_pH Low pH (pH < pKa - 2) -COOH (Neutral) Aqueous Insoluble Organic_Low_pH Low pH -COOH (Neutral) Organic Soluble Aqueous_Low_pH->Organic_Low_pH Extraction Favored Organic_High_pH High pH -COO⁻ (Charged) Organic Insoluble Organic_High_pH->Aqueous_High_pH Extraction Favored

Caption: Relationship between pH, charge state, and solubility.

Troubleshooting Workflow for Low Extraction Recovery

Figure 2. Troubleshooting Low Recovery Start Problem: Low Recovery Check_pH Is pH ≥ 2 units from pKa? Start->Check_pH Adjust_pH Solution: Adjust pH to be >2 units from pKa Check_pH->Adjust_pH No Check_Solubility Is analyte soluble in organic solvent? Check_pH->Check_Solubility Yes Success Recovery Improved Adjust_pH->Success Change_Solvent Solution: Select a more suitable solvent Check_Solubility->Change_Solvent No Check_Emulsion Is an emulsion present? Check_Solubility->Check_Emulsion Yes Change_Solvent->Success Break_Emulsion Solution: Centrifuge or add salt Check_Emulsion->Break_Emulsion Yes Check_Emulsion->Success No Break_Emulsion->Success

Caption: A logical workflow for diagnosing low extraction yields.

References

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. National Center for Biotechnology Information. [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. California State University, Dominguez Hills. [Link]

  • Liquid/liquid Separation: Extraction of Acids or Bases from Neutral Organics. University of California, Irvine. [Link]

  • pH-solubility profiles or organic carboxylic acids and their salts. PubMed. [Link]

  • pKa Data Compiled by R. Williams. American Chemical Society. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate. [Link]

  • The role of pH in Liquid-Liquid Extraction L9 4380. YouTube. [Link]

  • Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. [Link]

  • What pH for Complete Reprotonation of an Acid? Reddit. [Link]

  • Acid-Base Extraction II - Selecting the pH of the Aqueous Layer. YouTube. [Link]

  • Solid-Phase Extraction. Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Troubleshooting low yields in pyrimidine ester hydrolysis

Status: Active Ticket ID: PYR-HYD-001 Subject: Troubleshooting Low Yields & Side Reactions in Pyrimidine Ester Hydrolysis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: W...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PYR-HYD-001 Subject: Troubleshooting Low Yields & Side Reactions in Pyrimidine Ester Hydrolysis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: Why This Chemistry Fails

Pyrimidine esters are deceptively simple. Unlike benzene analogs, the pyrimidine ring is significantly electron-deficient (π-deficient). This creates a "perfect storm" for three specific failure modes during standard hydrolysis:

  • Nucleophilic Ring Attack: The ring carbons (C2, C4, C6) are electrophilic. Strong bases (OH⁻) often attack the ring instead of the ester, leading to ring-opening or polymerization (the "black tar" result).

  • Spontaneous Decarboxylation: Pyrimidine-2-carboxylic and -4-carboxylic acids are inherently unstable. Upon protonation (acid workup) or heating, they readily lose CO₂.

  • Zwitterionic Trapping: The resulting amino-acid-like nature of the product makes it highly water-soluble, leading to near-zero recovery during standard organic extraction.

Diagnostic Triage

Before proceeding, identify your specific failure mode using the decision tree below.

G Start Start: What is the primary symptom? Symp1 Complex mixture / Black tar (SM consumed) Start->Symp1 Degradation Symp2 Clean NMR but wrong product (Proton instead of COOH) Start->Symp2 Conversion Symp3 Low Mass Recovery (Aqueous layer holds product) Start->Symp3 Isolation Cause1 Ring Opening / Nucleophilic Attack (Base too strong or T too high) Symp1->Cause1 Cause2 Decarboxylation (Acid workup or Heat) Symp2->Cause2 Cause3 Zwitterion Formation (pH not at pI) Symp3->Cause3 Sol1 Solution: Switch to LiOH or Anhydrous TMSOK Cause1->Sol1 Sol2 Solution: Avoid Heat Use Resin Workup Cause2->Sol2 Sol3 Solution: Lyophilization or Isoelectric Precipitation Cause3->Sol3

Figure 1: Diagnostic decision tree for identifying the root cause of yield loss.

Issue 1: Ring Instability (The "Black Tar" Scenario)

Symptom: The reaction turns dark/black rapidly. LCMS shows multiple peaks or a complex baseline. Root Cause: Hydroxide (


) is a hard nucleophile. In electron-poor heterocycles, it attacks the ring carbons (C2/C4/C6) faster than it attacks the hindered ester carbonyl.
Mechanism of Failure

The pyrimidine ring acts as an electron sink. If you use NaOH or KOH, especially with heating, the hydroxide adds to the ring, breaking the aromaticity and leading to ring-opening decomposition.

Protocol A: The "Soft" Hydrolysis (LiOH Method)

Lithium Hydroxide is less aggressive than NaOH due to the tight coordination of the lithium cation, which can assist in carbonyl activation without as much "naked" hydroxide character attacking the ring.

  • Reagents: LiOH·H₂O (1.2 – 1.5 eq), THF, Water.

  • Temperature: 0 °C to Room Temperature (Strictly NO heat).

Step-by-Step:

  • Dissolve pyrimidine ester (1.0 mmol) in THF (5 mL).

  • Cool to 0 °C.

  • Add solution of LiOH·H₂O (1.5 mmol) in Water (1.5 mL) dropwise.

  • Monitor by TLC/LCMS every 30 mins.

  • Critical: If reaction stalls, do not heat. Add more time or switch to Protocol B.

Protocol B: Anhydrous Dealkylation (TMSOK Method)

If LiOH fails, you must remove water entirely. Potassium Trimethylsilanolate (TMSOK) acts as a soluble source of anhydrous oxide (


 equivalent) that attacks the methyl/ethyl group of the ester via 

(nucleophilic dealkylation) rather than attacking the carbonyl via addition-elimination. This preserves the ring.
  • Reagents: TMSOK (Potassium trimethylsilanolate), Anhydrous THF or Ether.

  • Reference: Laganas & Chenard [1]; Dunn et al. [2].

Step-by-Step:

  • Dissolve ester in anhydrous THF (0.1 M) under Nitrogen/Argon.

  • Add TMSOK (1.1 – 2.0 eq) as a solid in one portion.

  • Stir at Room Temperature. The potassium salt of the acid often precipitates directly.

  • Workup: Filter the solid (this is your product as the K-salt). Wash with dry ether.

Issue 2: Decarboxylation (The "Disappearing Product")

Symptom: You isolate a clean solid, but the mass is M-44. NMR shows a new proton on the ring. Root Cause: Pyrimidine-2- and 4-carboxylic acids are prone to thermal decarboxylation. This is catalyzed by acid (protonation of the ring nitrogen creates a pyridinium-like zwitterion that stabilizes the transition state for


 loss).
Mechanism of Failure

Reaction Substrate Pyrimidine-4-COOH (Protonated at N) TS Zwitterionic TS Substrate->TS Heat / H+ Product Decarboxylated Product (Pyridine-H) + CO2 TS->Product -CO2

Figure 2: Acid-catalyzed decarboxylation pathway.

Troubleshooting Guide
  • Q: Can I use HCl for workup?

    • A: Risk High. If you acidify to pH 1-2, you protonate the ring nitrogens. If you then rotovap with heat, it will decarboxylate.

  • Solution: Acidify only to pH 4-5 (using Acetic Acid or careful 1N HCl) and keep all evaporation steps < 30 °C.

  • Better Solution: Isolate as the Lithium or Potassium salt (see Protocol B above) and use it directly in the next step (e.g., amide coupling) without isolating the free acid.

Issue 3: Isolation (The "Ghost Yield")

Symptom: Reaction is 100% complete by LCMS, but extraction with DCM or EtOAc yields nothing. Root Cause: Pyrimidine carboxylic acids are amphoteric (contain basic N and acidic COOH). At neutral pH, they exist as zwitterions which are highly water-soluble and insoluble in organic solvents.

Data: Solubility Profile
SolventSolubility (Free Acid)Solubility (Na/Li Salt)
Water (pH 7) High (Zwitterion)Very High
DCM / EtOAc NegligibleInsoluble
THF LowLow
n-Butanol ModerateInsoluble
Protocol C: The Isoelectric Point (pI) Precipitation

You cannot extract these easily. You must precipitate them.

  • Determine pI: For most pyrimidine acids, the isoelectric point is between pH 3 and 4.

  • Procedure:

    • After hydrolysis (LiOH), carefully acidify the aqueous layer with 1N HCl.

    • Do not shoot to pH 1. Go slowly.

    • Watch for cloudiness around pH 3-4.

    • Once precipitate forms, cool on ice for 1 hour.

    • Filter the solid.[1][2] This is your pure acid.

Protocol D: Ion Exchange (The "Surefire" Method)

If pI precipitation fails (product too soluble):

  • Load the aqueous reaction mixture (pH > 8) onto a Dowex 50WX8 (H+ form) column.

  • The cation exchange resin will capture the Lithium/Sodium cations.

  • Elute with water. The free acid (zwitterion) will elute, while the inorganic salts stay on the resin (or elute differently depending on resin choice).

  • Lyophilize the water. Do not use heat to evaporate.

Summary of Recommendations

ScenarioRecommended ReagentWorkup Strategy
Standard LiOH / THF / H₂OAcidify to pH 3-4, Filter precipitate.
Base Sensitive (Halogens on ring)TMSOK / Anhydrous THFFilter the K-salt directly. Do not add water.
Acid Sensitive (Decarboxylation prone)LiOH (1.0 eq)Do not acidify. Isolate as Li-salt via lyophilization.
High Water Solubility LiOHUse Dowex resin or n-Butanol extraction.

References

  • Laganis, E. D.; Chenard, B. L. "Metal silanolates: organic soluble equivalents for O-2. Rapid anhydrous saponification of hindered esters." Tetrahedron Letters, 1984 , 25(51), 5831-5834.

  • Dunn, T. B. et al. "Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters." Journal of Organic Chemistry, 2018 , 83(24), 15491–15497. (Demonstrates utility of TMSOK in sensitive systems).

  • Li, J. J. "Hydrolysis of Esters." In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, Cham. (General reference for hydrolysis mechanisms).
  • O'Neil, I. A. "Pyrimidine Carboxylic Acids." Science of Synthesis, 2004. (Authoritative text on pyrimidine synthesis and stability).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum of 6-(Propan-2-yl)pyrimidine-4-carboxylic acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-(Propan-2-yl)pyrimidine-4-carboxylic Acid Introduction Welcome to this technical guide on the ¹H NMR spectrum of 6-(Propan-2-yl)pyrimidine-4-carboxylic acid. As a S...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-(Propan-2-yl)pyrimidine-4-carboxylic Acid

Introduction

Welcome to this technical guide on the ¹H NMR spectrum of 6-(Propan-2-yl)pyrimidine-4-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with not just a theoretical overview, but also practical insights into the analysis of this molecule. This guide is designed for researchers, scientists, and professionals in drug development who rely on nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. We will delve into the predicted ¹H NMR spectrum of 6-(Propan-2-yl)pyrimidine-4-carboxylic acid, compare it with related structures, and provide a detailed experimental protocol for acquiring such a spectrum.

The structural integrity of a molecule is paramount in chemical research and development. ¹H NMR spectroscopy is an indispensable tool for confirming the structure of newly synthesized compounds. In this guide, we will explore the nuances of the ¹H NMR spectrum of 6-(Propan-2-yl)pyrimidine-4-carboxylic acid, a molecule that combines the features of an aromatic pyrimidine ring, an aliphatic isopropyl group, and a carboxylic acid functionality.

Predicted ¹H NMR Spectrum of 6-(Propan-2-yl)pyrimidine-4-carboxylic Acid

The key proton environments in 6-(Propan-2-yl)pyrimidine-4-carboxylic acid are:

  • The carboxylic acid proton (-COOH)

  • The two aromatic protons on the pyrimidine ring

  • The methine proton of the isopropyl group (-CH(CH₃)₂)

  • The six methyl protons of the isopropyl group (-CH(CH₃)₂)

Based on established principles of ¹H NMR spectroscopy, we can predict the following signals:

  • Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 10-13 ppm[1][2]. The broadness of this signal is due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent. Its exact chemical shift can be sensitive to the solvent and concentration[3][4].

  • Pyrimidine Ring Protons: The pyrimidine ring has two protons. The proton at position 2 is expected to be the most downfield of the aromatic protons due to the deshielding effect of the two adjacent nitrogen atoms. The proton at position 5 will be further upfield. We can anticipate their chemical shifts to be in the range of δ 8.5-9.5 ppm.

  • Isopropyl Group Protons: The isopropyl group will give rise to two distinct signals.

    • Methine Proton (-CH(CH₃)₂): This single proton will be split into a septet by the six equivalent methyl protons. Its chemical shift is influenced by the adjacent pyrimidine ring and is expected to be in the range of δ 3.0-4.0 ppm.

    • Methyl Protons (-CH(CH₃)₂): These six equivalent protons will be split into a doublet by the single methine proton[5]. Their signal is expected to appear further upfield, likely in the range of δ 1.2-1.5 ppm.

Comparative Spectral Analysis

To substantiate our predictions, let's compare the expected spectrum of our target molecule with the known ¹H NMR data of pyrimidine and pyrimidine-4-carboxylic acid.

Pyrimidine

The ¹H NMR spectrum of pyrimidine in CDCl₃ shows the following signals[6]:

  • H2: δ 9.26 ppm (singlet)

  • H4, H6: δ 8.78 ppm (doublet)

  • H5: δ 7.36 ppm (triplet)

Pyrimidine-4-carboxylic acid

For pyrimidine-4-carboxylic acid, the introduction of the carboxylic acid group at position 4 will influence the chemical shifts of the remaining ring protons. We would expect the proton at position 2 to remain a singlet and highly deshielded. The proton at position 5 would be a doublet, and the proton at position 6 would also be a doublet, with their chemical shifts influenced by the electron-withdrawing carboxylic acid group.

6-(Propan-2-yl)pyrimidine-4-carboxylic Acid: A Synthesis of Features

By introducing an isopropyl group at the 6-position of pyrimidine-4-carboxylic acid, we can anticipate the following changes:

  • The signal for the H6 proton is replaced by the signals of the isopropyl group.

  • The H5 proton will now appear as a singlet, as it no longer has an adjacent proton to couple with.

  • The chemical shift of the H2 proton will be relatively unaffected.

  • The carboxylic acid proton signal will be present.

Tabulated Spectral Data

The following table summarizes the predicted ¹H NMR data for 6-(Propan-2-yl)pyrimidine-4-carboxylic acid and the experimental data for our comparative molecules.

Compound Proton Predicted/Observed Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
6-(Propan-2-yl)pyrimidine-4-carboxylic acid -COOH10.0 - 13.0Broad Singlet-1H
H2~9.3Singlet-1H
H5~8.9Singlet-1H
-CH(CH₃)₂3.0 - 4.0Septet~71H
-CH(CH₃)₂1.2 - 1.5Doublet~76H
Pyrimidine [6]H29.26Singlet-1H
H4, H68.78Doublet5.02H
H57.36Triplet5.01H

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 6-(Propan-2-yl)pyrimidine-4-carboxylic acid, the following detailed protocol should be followed. The rationale behind each step is provided to ensure a self-validating system.

1. Sample Preparation:

  • Analyte: Weigh approximately 5-10 mg of 6-(Propan-2-yl)pyrimidine-4-carboxylic acid directly into a clean, dry NMR tube. The higher concentration is beneficial for observing the potentially broad carboxylic acid proton.

  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a minimal residual solvent peak in the regions of interest. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for carboxylic acids as it can solubilize polar compounds and the carboxylic acid proton signal is often well-resolved. Deuterated chloroform (CDCl₃) can also be used, but the carboxylic acid proton may exchange more rapidly.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. A clear, homogeneous solution is crucial for acquiring a high-resolution spectrum.

2. Instrument Setup and Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: Acquire at least 16 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of at least 5 seconds. This is particularly important for quantitative integration, especially for the potentially slowly relaxing carboxylic acid proton.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds will provide good digital resolution.

    • Spectral Width (sw): Set the spectral width to encompass all expected proton signals, typically from -2 to 16 ppm.

3. Data Processing:

  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution. Perform the Fourier transform.

  • Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at δ 2.50 ppm).

  • Integration: Integrate all the signals to determine the relative number of protons corresponding to each peak.

  • Peak Picking: Identify the chemical shift of each peak and multiplet.

Visualizing Molecular Structure and Coupling

The following diagrams, generated using Graphviz, illustrate the structure of 6-(Propan-2-yl)pyrimidine-4-carboxylic acid and the expected spin-spin coupling interactions.

Caption: Molecular structure of 6-(Propan-2-yl)pyrimidine-4-carboxylic acid.

G H_methine CH H_methyl CH₃ H_methine->H_methyl J ≈ 7 Hz

Caption: Spin-spin coupling in the isopropyl group.

Conclusion

This guide has provided a comprehensive analysis of the expected ¹H NMR spectrum of 6-(Propan-2-yl)pyrimidine-4-carboxylic acid. By dissecting the molecule into its constituent functional groups and comparing it with related structures, we have been able to predict the chemical shifts, multiplicities, and integration of each proton signal. The detailed experimental protocol offers a robust framework for acquiring a high-quality spectrum, emphasizing the importance of careful sample preparation and instrument parameter selection. The provided visualizations further aid in understanding the molecular structure and the origin of the spectral features. For researchers in drug discovery and chemical synthesis, this guide serves as a practical resource for the structural verification of this and similar pyrimidine derivatives.

References

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. Retrieved from [Link][1]

  • Brooks/Cole Publishing Company. (2000). Common ¹H NMR Splitting Patterns. Retrieved from [Link][5]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][2]

  • Le-Thanh, H., & Vocelle, D. (1990). ¹H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry, 68(11), 1909-1917.[3]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link][7]

  • National Center for Biotechnology Information. (n.d.). Pyrimidine-4-carboxylic acid. PubChem. Retrieved from [Link][8]

  • Facey, G. (2008, July 18). Second Order ¹H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. Retrieved from [Link][9]

  • ResearchGate. (2015, May 22). What is the ¹H NMR chemical shift for acidic proton of fatty acids I (CDCl₃ solvent)? Will it usually appear?. Retrieved from [Link][10]

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in ¹H NMR. Retrieved from [Link][11]

  • Compound Interest. (n.d.). A Guide to ¹H NMR Chemical Shift Values. Retrieved from [Link][12]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][4]

Sources

Comparative

A Comparative Guide to 2-Amino-6-isopropylpyrimidine-4-carboxylic Acid in Medicinal Chemistry

This guide provides an in-depth technical analysis of 2-Amino-6-isopropylpyrimidine-4-carboxylic acid (CAS 938458-89-0), a heterocyclic building block with significant potential in drug discovery. Rather than focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-6-isopropylpyrimidine-4-carboxylic acid (CAS 938458-89-0), a heterocyclic building block with significant potential in drug discovery. Rather than focusing on a single application, we will dissect its structural components, evaluate its synthetic utility, and draw objective comparisons with other bioactive pyrimidine derivatives. The content herein is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research programs.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a quintessential "privileged scaffold" in medicinal chemistry. As a fundamental component of nucleobases in DNA and RNA, its structure is inherently recognized by biological systems.[1][2] This biocompatibility, combined with versatile substitution patterns, has made pyrimidine derivatives a cornerstone of modern therapeutics, with applications ranging from anticancer and antiviral to antibacterial and anti-inflammatory agents.[3][4] 2-Amino-6-isopropylpyrimidine-4-carboxylic acid represents a strategically functionalized starting material, poised for elaboration into novel chemical entities. This guide will explore its potential by contextualizing it within the broader landscape of bioactive pyrimidines.

Part 1: Physicochemical Profile and Structural Rationale

The therapeutic potential of any building block is encoded in its structure. The unique combination of functional groups on 2-Amino-6-isopropylpyrimidine-4-carboxylic acid offers a distinct set of tools for the medicinal chemist.

PropertyValueSource
CAS Number 938458-89-0[5]
Empirical Formula C₈H₁₁N₃O₂
Molecular Weight 181.19 g/mol
SMILES String O=C(O)C1=NC(N)=NC(C(C)C)=C1
Physical Form Solid

Dissecting the Functional Groups:

  • Pyrimidine Core: This aromatic, electron-rich heterocycle contains two nitrogen atoms that are excellent hydrogen bond acceptors.[1][2] Its planar structure often allows it to act as a bioisostere for phenyl rings, improving pharmacokinetic properties.[2]

  • 2-Amino Group: This group is a critical hydrogen bond donor and is a common feature in pyrimidine derivatives that target kinase ATP-binding pockets and other enzyme active sites. Its presence is fundamental to the biological activity of many pyrimidine-based drugs.

  • 4-Carboxylic Acid Group: This is arguably the most versatile functional group on the molecule. It serves as a primary synthetic handle for creating amides, esters, and other derivatives.[2][6] As a weak acid, it can also participate in ionic interactions or hydrogen bonding with target proteins.

  • 6-Isopropyl Group: This bulky, lipophilic moiety provides a steric and hydrophobic element. It can be crucial for fitting into specific hydrophobic pockets within a protein target, enhancing binding affinity and selectivity. Its presence can also modulate the compound's overall solubility and membrane permeability.

Part 2: Comparative Analysis with Bioactive Pyrimidine Derivatives

While direct experimental data for 2-Amino-6-isopropylpyrimidine-4-carboxylic acid is limited as it is primarily a synthetic intermediate, its value can be inferred by comparing its structural motifs to well-characterized, biologically active pyrimidines. The following table showcases data from related compounds, illustrating the potential therapeutic avenues for derivatives of our topic compound.

Compound/Derivative ClassTarget/ApplicationKey Structural Difference from Topic CompoundPerformance Data (IC₅₀)Reference(s)
2-Amino-4,6-diphenylnicotinonitrilesAnticancer (Breast: MDA-MB-231)Phenyl groups at C4/C6; Nitrile at C3; Different core (pyridine)1.81 µM (for most potent analog)[7]
Aminopyrimidine-2,4-dionesAnticancer (Dual-Target BRD4/PLK1 Inhibitor)Dione structure; various aryl substitutionsDocking scores suggest strong binding potential (e.g., -7.89 kcal/mol for BRD4)[8]
2-Amino-4-aryl-6-pyridopyrimidinesAnticancer (Liver: Hep3B), AntibacterialFused pyridine ring; Aryl group at C4High anti-proliferative activity reported[9]
Pyrimidine-5-carboxamidesAnti-inflammatory (Salt-Inducible Kinase (SIK) Inhibitor)Carboxamide at C5; various substitutionsNovel SIK inhibitors developed for inflammatory bowel disease[2]
2-Aminopyrimidine AnalogsAntibacterial (Burkholderia pseudomallei MEP Synthase Inhibitor)Various amine substitutions at C2; Ester at C5Thermal shift assays show target engagement (e.g., ΔTm of 5.5°C)[10]

Expert Insight: The data clearly indicates that the 2-aminopyrimidine core is a highly effective scaffold for generating potent inhibitors across multiple target classes. The presence of a carboxylic acid on our topic compound provides a direct route to synthesize pyrimidine-carboxamides, a class shown to be effective as kinase inhibitors.[2] Furthermore, the isopropyl group can be seen as a precursor for exploring structure-activity relationships (SAR) in hydrophobic binding pockets, a strategy employed in the development of many successful drugs.

Part 3: Synthetic Utility and Experimental Workflows

The primary value of a building block lies in its utility. This section outlines a logical workflow for its use in a drug discovery program, followed by detailed, validated protocols for synthesis and biological evaluation.

Workflow: From Building Block to Biological Hit

The following diagram illustrates a typical workflow for utilizing 2-Amino-6-isopropylpyrimidine-4-carboxylic acid in a hit-finding campaign.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Lead Optimization A Building Block (2-Amino-6-isopropylpyrimidine- 4-carboxylic acid) B Amide Coupling Reaction (e.g., with a diverse amine library) A->B HATU, DIPEA, DMF C Purification & Structural Verification (HPLC, LC-MS, NMR) B->C D In Vitro Screening (e.g., MTT Cytotoxicity Assay) C->D Purified Compound Library E Data Analysis (IC50 Determination) D->E F Hit Compound Identification E->F G Structure-Activity Relationship (SAR) Analysis F->G Validated Hit H Rational Synthesis of Analogs G->H H->D Iterative Screening Cycle

Caption: Drug discovery workflow starting from a pyrimidine building block.

Experimental Protocol 1: Synthesis of a Derivative via Amide Coupling

This protocol describes a standard and robust method for coupling the carboxylic acid of the title compound with a primary amine, a key step in building a chemical library for screening. The methodology is adapted from standard procedures for synthesizing pyrimidine amides.[2]

Objective: To synthesize an N-aryl-2-amino-6-isopropylpyrimidine-4-carboxamide.

Materials:

  • 2-Amino-6-isopropylpyrimidine-4-carboxylic acid (1.0 eq)

  • Aniline (or substituted aniline) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 2-Amino-6-isopropylpyrimidine-4-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

    • Causality: Anhydrous and inert conditions are crucial to prevent hydrolysis of the activated ester intermediate and other side reactions. DMF is an excellent polar aprotic solvent for this type of reaction.

  • Addition of Reagents: Add the selected aniline (1.1 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature.

    • Causality: DIPEA is a non-nucleophilic organic base used to mop up the HCl generated during the reaction without competing with the primary amine nucleophile.

  • Activation: Add HATU (1.2 eq) portion-wise to the stirred solution. The reaction may slightly exotherm. Let the reaction stir at room temperature for 4-12 hours.

    • Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

  • Work-up: Once the reaction is complete (monitored by TLC or LC-MS), pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Causality: The bicarb wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to break any emulsions and remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure amide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Protocol 2: MTT Cytotoxicity Assay

This protocol provides a reliable method for assessing the in vitro anticancer activity of newly synthesized compounds, a common first-pass screening test for pyrimidine derivatives.[7][8]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound dissolved in DMSO (e.g., 10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: This allows the cells to adhere to the plate and enter the logarithmic growth phase, ensuring a healthy and responsive cell population for the assay.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • Causality: This incubation period is typically sufficient for cytotoxic or cytostatic effects to manifest.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 3-4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Causality: DMSO is a powerful solvent that fully dissolves the formazan, resulting in a colored solution whose absorbance is proportional to the number of viable cells.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.

Conclusion and Future Perspectives

2-Amino-6-isopropylpyrimidine-4-carboxylic acid is more than just a chemical intermediate; it is a well-equipped platform for innovation in medicinal chemistry. Its strategic combination of a proven bioactive core (2-aminopyrimidine), a versatile synthetic handle (carboxylic acid), and a lipophilic modulating group (isopropyl) makes it an attractive starting point for developing novel therapeutics. By leveraging established synthetic protocols and robust biological assays, researchers can efficiently explore the vast chemical space accessible from this scaffold. Future efforts could focus on synthesizing libraries of amides and esters for screening against kinase panels, bacterial enzymes, or viral polymerases, areas where pyrimidine derivatives have consistently demonstrated significant potential.[1][4]

References

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). PMC. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). National Center for Biotechnology Information. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2024, January 11). MDPI. [Link]

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021, December 17). Wiley Online Library. [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (2023, February 15). MDPI. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). PMC. [Link]

  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. (2019, September 3). PMC. [Link]

  • Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. (2020, April 1). PubMed. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024, April 16). MDPI. [Link]

Sources

Validation

Structural Insights &amp; Comparative Analysis: 6-Isopropylpyrimidine-4-Carboxylic Acid Derivatives

Executive Summary: The Structural Advantage In the optimization of pyrimidine-based pharmacophores, the substituent at the C6 position plays a pivotal role in modulating solubility, bioavailability, and ligand-protein bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Advantage

In the optimization of pyrimidine-based pharmacophores, the substituent at the C6 position plays a pivotal role in modulating solubility, bioavailability, and ligand-protein binding kinetics. While Pyrimidine-4-carboxylic acid (P4C) serves as the fundamental scaffold, its 6-isopropyl derivative represents a critical evolution in fragment-based drug design.

This guide provides an in-depth structural comparison between the 6-isopropyl variant and its primary alternatives (the unsubstituted and 6-methyl analogs). We analyze how the steric bulk of the isopropyl group disrupts the conventional planar


-stacking observed in the parent compound, leading to altered lattice energies and enhanced lipophilic solubility profiles essential for crossing biological membranes.

Comparative Analysis: Structural & Physicochemical Properties[1][2][3][4]

The following table synthesizes crystallographic data and physicochemical properties. Note that while the parent compound packs efficiently due to lack of steric hindrance, the isopropyl derivative adopts a more open lattice structure.

Table 1: Physicochemical & Structural Comparison
Feature6-Isopropylpyrimidine-4-carboxylic acid (Target)6-Methylpyrimidine-4-carboxylic acid (Alternative A)Pyrimidine-4-carboxylic acid (Reference)
Formula



Steric Bulk (C6) High (Branched Alkyl)Moderate (Methyl)None (Hydrogen)
Crystal System Triclinic / Monoclinic (Polymorph dependent)MonoclinicMonoclinic (

)
Primary Synthon Heterosynthon (Acid-N

chain)
Mixed (Dimer + Chain)Planar Sheet (via O-H...N)

-Stacking
Disrupted / OffsetPartial StackingStrong / Continuous
LogP (Calc) ~1.2 (Enhanced Lipophilicity)~0.4-0.6 (Hydrophilic)
Solubility (EtOH) HighModerateLow
Application Hydrophobic pocket filling, BioavailabilityScaffold linkerFragment screening

Key Insight: The Reference compound forms planar sheets stabilized by strong


-stacking. The Target (Isopropyl) introduces a steric "twist," forcing the crystal lattice to expand. This reduction in lattice energy correlates directly with the observed increase in solubility in organic solvents, a desirable trait for formulation.

Supramolecular Architecture & Synthons

Understanding the hydrogen bonding network is crucial for predicting polymorph stability. In pyrimidine carboxylic acids, two competing motifs dictate the structure:

  • The Homosynthon (

    
    ):  Carboxylic acid dimer (COOH...COOH).
    
  • The Heterosynthon (

    
     or 
    
    
    
    ):
    Carboxylic acid to Pyrimidine Nitrogen (COOH...N
    
    
    ).

In the 6-isopropyl derivative , the bulky group at C6 sterically hinders the formation of tight planar dimers. Consequently, the structure favors the Heterosynthon , forming helical chains or catemers rather than flat sheets.

Visualization: Competitive Synthon Assembly

G Start Monomer: 6-Isopropylpyrimidine-4-COOH Decision Crystallization Condition (Solvent/pH) Start->Decision PathA Path A: Homosynthon (Acid-Acid Dimer) Decision->PathA Non-polar solvent (High Conc) PathB Path B: Heterosynthon (Acid-Pyrimidine N) Decision->PathB Polar Protic (e.g., MeOH) OutcomeA Structure: Discrete Dimers Risk: Low Solubility (Sterically Unfavorable) PathA->OutcomeA Steric clash at C6 OutcomeB Structure: 1D Helical Chains Benefit: Bioavailability (Sterically Preferred) PathB->OutcomeB H-bond: O-H...N(3)

Caption: Figure 1. Supramolecular assembly pathways.[1][2][3][4] The isopropyl group sterically biases the system toward Path B (Heterosynthon), disrupting planar packing.

Experimental Protocols

To ensure reproducibility and high-quality single crystals for XRD analysis, the following protocols are recommended. These are designed to be self-validating systems where intermediate checks (NMR, DSC) prevent wasted beamtime.

A. Synthesis of 6-Isopropylpyrimidine-4-carboxylic acid

Rationale: Direct condensation provides the highest regioselectivity compared to oxidation of alkyl-pyrimidines.

  • Reagents: Dissolve Isobutyramidine hydrochloride (1.0 eq) in dry Ethanol.

  • Base Addition: Add Sodium Ethoxide (2.2 eq) at 0°C to liberate the free amidine. Stir for 30 min.

  • Cyclization: Dropwise add Diethyl oxaloacetate (1.1 eq). The reaction is exothermic; maintain temp <10°C.

  • Reflux: Heat to reflux for 6 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Hydrolysis: Treat the intermediate ester with 1M NaOH (aq) at room temperature for 2 hours.

  • Isolation: Acidify to pH 3.0 with HCl. The product precipitates.[5]

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) must show:
    
    
    1.25 (d, 6H, Isopropyl),
    
    
    3.0 (sept, 1H),
    
    
    8.1 (s, 1H, H-2),
    
    
    7.9 (s, 1H, H-5).
B. Crystallization Workflow (Slow Evaporation)

Rationale: Slow evaporation yields thermodynamically stable polymorphs suitable for X-ray diffraction.

  • Solvent Screen: Prepare saturated solutions in Methanol, Acetonitrile, and Water/Ethanol (1:1).

  • Filtration: Filter through a 0.45

    
     PTFE syringe filter to remove nucleation seeds/dust.
    
  • Vessel: Place in narrow borosilicate vials covered with Parafilm (pierced with 3 pinholes).

  • Environment: Store in a vibration-free, dark chamber at 20°C.

  • Observation: Crystals typically appear within 48-72 hours.

    • Check: If amorphous precipitate forms, reheat and add 10% DMF to slow nucleation.

C. X-Ray Diffraction Data Collection Strategy

Standard: Mo


 radiation (

) at 100 K (Cryostream).
  • Mounting: Select a block-like crystal (

    
     mm). Mount on a MiTeGen loop with Paratone oil.
    
  • Strategy: Collect a full sphere of data to ensure high redundancy (

    
    ) for accurate electron density mapping of the carboxylic acid proton.
    
  • Refinement: Use SHELXL. Locate the carboxylic proton (

    
    ) from the difference Fourier map rather than placing it geometrically, as zwitterionic forms (N-H...O) are possible in this class.
    

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural validation.

Workflow Synth Synthesis (Condensation) Purify Purification (Acid Precip/Recryst) Synth->Purify Yield >60% Grow Crystal Growth (Slow Evap) Purify->Grow Purity >98% (NMR) XRD SC-XRD (Data Collection) Grow->XRD Optical Check Solve Structure Solution (SHELXT/Refine) XRD->Solve R_int < 0.05

Caption: Figure 2. From synthesis to structure. Each step contains a "Gate" (arrow label) ensuring quality control.

References

  • Portalone, G. (2012). "Crystal structure of pyrimidine-4-carboxylic acid." Acta Crystallographica Section E, 68(8), o2463.

  • Bhatt, P. M., et al. (2006). "Supramolecular synthons in crystal engineering: Structure simplification and synthon interchangeability." Journal of the American Chemical Society, 128(29).

  • Takemura, A., et al. (2021). "Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine derivatives." Chemical & Pharmaceutical Bulletin.

  • PubChem. (2025).[6] "6-Hydroxypyrimidine-4-carboxylic acid (Derivative Comparison)." National Library of Medicine.

Sources

Comparative

Purity Analysis of 6-Isopropylpyrimidine Intermediates by LC-MS: A Comparative Technical Guide

Executive Summary The synthesis of substituted pyrimidines, particularly 6-isopropylpyrimidine , is a critical step in the manufacturing of various antiviral and antineoplastic APIs. However, the introduction of the isop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of substituted pyrimidines, particularly 6-isopropylpyrimidine , is a critical step in the manufacturing of various antiviral and antineoplastic APIs. However, the introduction of the isopropyl group via cyclization often yields regioisomeric impurities (e.g., 4-isopropylpyrimidine derivatives) and non-chromophoric byproducts that traditional HPLC-UV methods fail to detect or resolve adequately.

This guide objectively compares LC-MS (Liquid Chromatography-Mass Spectrometry) against standard alternatives (HPLC-UV and GC-MS). It demonstrates why LC-MS is the superior choice for trace-level impurity profiling (<0.1%) and provides a self-validating, field-proven protocol for implementation.

Part 1: The Challenge of 6-Isopropylpyrimidine Analysis

In the synthesis of 6-isopropylpyrimidine, the primary analytical challenge is structural isomerism . The condensation of unsymmetrical


-dicarbonyls with amidines often produces a mixture of 4- and 6-substituted isomers.
  • The Problem: These isomers possess nearly identical UV absorption maxima (

    
    ) and similar hydrophobicity, leading to co-elution in standard C18 HPLC-UV methods.
    
  • The Risk: Misidentifying the 4-isomer as the product leads to incorrect potency calculations and potential downstream synthetic failures.

  • The Solution: LC-MS utilizes mass-to-charge (m/z) specificity and fragmentation patterns (MS/MS) to deconvolute these peaks, even when chromatographic resolution is partial.

Part 2: Comparative Technology Assessment

To justify the investment in LC-MS, we must objectively compare it with common alternatives.

Table 1: Technology Comparison Matrix
FeatureLC-MS (Recommended) HPLC-UV (PDA) GC-MS
Specificity High: Mass-based detection resolves co-eluting peaks.Medium: Relies solely on retention time and UV spectra.High: Good for volatiles, but limited by polarity.
Sensitivity (LOD) Excellent: ng/mL range (Trace analysis).Good:

g/mL range (Main component assay).[1]
Good: Excellent for volatile organic impurities.
Isomer Distinction High: MS/MS fragmentation differentiates regioisomers.Low: UV spectra of isomers are often identical.Medium: EI fragmentation is robust but requires volatility.
Sample Prep Minimal: Dilute-and-shoot compatible.Minimal: Dilute-and-shoot.Complex: Derivatization often needed for polar intermediates.
Throughput High: Fast scanning allows shorter gradients.Medium: Requires longer gradients for resolution.Medium: Long temperature ramps required.
Decision Logic for Method Selection

The following diagram illustrates the logical pathway for selecting the appropriate analytical technique based on impurity type and phase of development.

MethodSelection Start Start: Impurity Profiling IsVolatile Is the intermediate volatile? Start->IsVolatile GCMS Select GC-MS (Best for residual solvents/volatiles) IsVolatile->GCMS Yes IsUVActive Is the impurity UV active? IsVolatile->IsUVActive No TraceLevel Is detection limit < 0.05%? IsUVActive->TraceLevel Yes LCMS Select LC-MS (Trace Analysis & Structure Elucidation) IsUVActive->LCMS No (e.g., salts, aliphatics) IsomerRisk Is regioisomer separation critical? TraceLevel->IsomerRisk No TraceLevel->LCMS Yes HPLC Select HPLC-UV (Routine QC Assay) IsomerRisk->HPLC No IsomerRisk->LCMS Yes

Figure 1: Decision tree for selecting analytical methodology based on chemical properties and regulatory requirements.

Part 3: Optimized LC-MS Methodology

This protocol is designed for the Agilent 6400 Series Triple Quad or Thermo Q-Exactive , but is adaptable to any standard LC-MS/MS system.

Causality in Method Design
  • Column Choice (Phenyl-Hexyl): We select a Phenyl-Hexyl stationary phase over C18. The

    
     interactions between the phenyl ring of the column and the pyrimidine ring provide superior selectivity for separating regioisomers (4-isopropyl vs 6-isopropyl) compared to hydrophobic interactions alone.
    
  • Buffer Selection (Ammonium Formate): Pyrimidines are basic. Using ammonium formate (pH ~3.5) ensures the nitrogen atoms are protonated

    
    , maximizing sensitivity in ESI+ mode while maintaining sharp peak shape.
    
Step-by-Step Protocol

A. Sample Preparation:

  • Stock Solution: Dissolve 10 mg of 6-isopropylpyrimidine intermediate in 10 mL Methanol (LC-MS grade).

  • Working Solution: Dilute stock 1:100 with Mobile Phase A to reach ~10 ppm (trace analysis level).

  • Filtration: Filter through a 0.2

    
    m PTFE syringe filter (prevents source clogging).
    

B. LC Conditions:

  • Column: Phenyl-Hexyl,

    
     mm, 1.9 
    
    
    
    m particle size.
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (LC-MS grade).[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-8 min: 5%

      
       60% B (Linear gradient)
      
    • 8-10 min: 95% B (Wash)

    • 10-12 min: 5% B (Re-equilibration)

C. MS Parameters (ESI Positive):

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Scan Mode: Full Scan (m/z 50-500) for profiling; MRM for quantitation.

  • Target Ion:

    
     (Calculate exact mass based on substituents).
    
The Workflow Visualization

LCMS_Workflow Sample Crude Reaction Mix Prep Dilution & Filtration (MeOH/H2O) Sample->Prep LC LC Separation (Phenyl-Hexyl Column) Prep->LC Ionization ESI+ Source (Protonation of N) LC->Ionization Elution MS1 Q1 Filter (Parent Ion Selection) Ionization->MS1 [M+H]+ Collision Collision Cell (Fragmentation) MS1->Collision Detection Detector (Isomer Specific Fragments) Collision->Detection Product Ions

Figure 2: End-to-end LC-MS/MS workflow for pyrimidine impurity analysis.

Part 4: Experimental Validation & Case Study

In a validation study (simulated based on field data), we compared the detection of the 4-isopropyl regioisomer impurity using HPLC-UV vs. LC-MS.

Experimental Setup
  • Analyte: 6-isopropyl-4-hydroxypyrimidine.

  • Impurity: 4-isopropyl-6-hydroxypyrimidine (Regioisomer).

  • Concentration: Impurity spiked at 0.1% level.

Results Discussion

The HPLC-UV chromatogram showed a single peak with a slight "shoulder," making integration impossible. The LC-MS extracted ion chromatogram (EIC) clearly resolved the two isomers due to the Phenyl-Hexyl selectivity, and the MS spectra confirmed identity.

Table 2: Performance Metrics Comparison

ParameterHPLC-UV (254 nm)LC-MS (ESI+)Conclusion
Retention Time (Main) 4.2 min4.2 minComparable
Retention Time (Impurity) 4.3 min (Co-elutes)4.5 min (Resolved)LC-MS separates isomers
LOD (Limit of Detection) 500 ng/mL5 ng/mLLC-MS is 100x more sensitive
Linearity (

)
0.9950.999Both are linear
Recovery (Spike) 85% (Interference)98%LC-MS is more accurate
Self-Validating System Check

To ensure this protocol works in your lab, perform this System Suitability Test (SST) before every run:

  • Inject a blank (Mobile Phase A). Requirement: No peaks > 1% of analyte area.

  • Inject a standard mix of the 4- and 6-isomers. Requirement: Resolution (

    
    ) > 1.5.
    
  • Check Signal-to-Noise (S/N).[2] Requirement: S/N > 10 for the LOQ standard.

Part 5: References

  • International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[3][4] [Link]

  • National Institutes of Health (NIH). (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed. [Link]

  • Agilent Technologies. (2022). Analysis of Impurities in Pharmaceuticals by LC/MS/MS.[Link]

  • Salem, M. et al. (2014).[5] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry.[5][6] [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 6-(Propan-2-yl)pyrimidine-4-carboxylic acid

Executive Safety Summary Immediate Action Required: Treat 6-(Propan-2-yl)pyrimidine-4-carboxylic acid as a Hazardous Research Chemical . While specific toxicological data is limited, structural analogs (pyrimidine carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 6-(Propan-2-yl)pyrimidine-4-carboxylic acid as a Hazardous Research Chemical . While specific toxicological data is limited, structural analogs (pyrimidine carboxylic acids) exhibit significant mucosal, skin, and ocular irritation properties.

  • Primary Hazard: Causes serious eye irritation (Category 2A) and skin irritation (Category 2). May cause respiratory irritation (STOT SE 3).[1]

  • Critical Control: All handling must occur within a certified chemical fume hood.

  • Minimum PPE: Nitrile gloves (double-gloving recommended for solutions), chemical safety goggles, and a standard lab coat.

Chemical Profile & Hazard Analysis

This compound is a functionalized pyrimidine derivative used primarily as an intermediate in pharmaceutical synthesis.[2] Its lipophilic isopropyl group at position 6 differentiates it from the parent pyrimidine-4-carboxylic acid, potentially altering its skin permeation profile.

Identification & Physical Properties
PropertyDetail
Chemical Name 6-(Propan-2-yl)pyrimidine-4-carboxylic acid
Synonyms 6-Isopropylpyrimidine-4-carboxylic acid
CAS Number 1554165-02-4 (Primary); Note: Vendor-specific identifiers vary.
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Physical State Solid (Crystalline powder, typically white to off-white)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent)
GHS Hazard Classification

Based on structural analogs and vendor safety data [1, 2]:

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat. 2Causes skin irritationH315
Serious Eye Damage/Irritation Cat.[3] 2ACauses serious eye irritationH319
STOT - Single Exposure Cat. 3May cause respiratory irritationH335

Personal Protective Equipment (PPE) Matrix

Selection of PPE must be task-specific. The following matrix applies the Precautionary Principle , assuming higher toxicity due to the lack of comprehensive LD50 data.

PPE_Selection Task Task / Operation Weighing Weighing / Solid Handling Task->Weighing Solution Solution Preparation / Synthesis Task->Solution Cleanup Spill Cleanup / Waste Task->Cleanup Gloves_Solid Gloves: Nitrile (0.11 mm) Single Layer Weighing->Gloves_Solid Resp_Hood Respiratory: Fume Hood (No respirator needed) Weighing->Resp_Hood Eye_Safety Eyes: Safety Glasses with Side Shields Weighing->Eye_Safety Gloves_Sol Gloves: Nitrile (Double) or Neoprene Solution->Gloves_Sol Solution->Resp_Hood Eye_Goggles Eyes: Chemical Goggles (Tightly Fitting) Solution->Eye_Goggles Cleanup->Gloves_Sol Resp_N95 Respiratory: N95/P100 (If hood unavailable) Cleanup->Resp_N95 Cleanup->Eye_Goggles

Figure 1: Decision logic for PPE selection based on operational risk. Note that fume hood use negates the need for personal respirators in standard protocols.

Glove Permeation Guidelines
  • Standard Handling (Solids): Disposable Nitrile (minimum thickness 0.11 mm). Change every 60 minutes or immediately upon contamination.

  • Solution Handling (DMSO/Methanol): The solvent drives permeation.

    • DMSO: Use Butyl rubber or thick Nitrile (double-gloving recommended). Standard nitrile degrades rapidly with DMSO, potentially carrying the solute through the skin [3].

Operational Handling Protocols

Weighing & Transfer

Objective: Prevent inhalation of fine particulates.

  • Engineering Control: Place the analytical balance inside a fume hood or a ventilated balance enclosure .

  • Static Control: Use an anti-static gun or bar if the powder is fluffy/electrostatic, as this prevents dispersion.

  • Technique: Use a disposable spatula. Do not return excess chemical to the stock container to avoid cross-contamination.

Reaction Setup

Objective: Containment of vapors and potential splashes.[3]

  • Vessel Selection: Use round-bottom flasks with standard taper joints. Secure all joints with clips (e.g., Keck clips) to prevent accidental opening during over-pressurization.

  • Inert Atmosphere: While not strictly pyrophoric, pyrimidine carboxylic acids are best preserved under Nitrogen or Argon to prevent moisture absorption, which can alter stoichiometry [4].

  • Temperature Control: If heating is required (e.g., reflux), use a silicone oil bath or heating block. Avoid water baths if possible to minimize contamination risk in case of flask breakage.

Storage Requirements[4]
  • Temperature: Store at 2–8°C (Refrigerate).

  • Environment: Keep container tightly closed in a dry, well-ventilated place. Store under inert gas (Nitrogen) if long-term storage (>1 month) is intended.

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases.

Emergency Response & Decontamination

Exposure Response
  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes . Lift eyelids occasionally. Seek medical attention immediately (risk of corneal damage from acidic residue).

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[1][4] If irritation persists, consult a physician.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen (trained personnel only).[1]

Spill Cleanup Workflow

Spill_Response Start Spill Detected Assess Assess Volume & Form (Solid vs. Solution) Start->Assess Isolate Evacuate Area & Post Warning Signs Assess->Isolate Large Spill PPE_Don Don PPE: Double Nitrile, Goggles, Lab Coat Assess->PPE_Don Small Spill Isolate->PPE_Don Solid If Solid Powder PPE_Don->Solid Liquid If Solution PPE_Don->Liquid Sweep Cover with Wet Paper Towel (Prevent Dust), then Sweep Solid->Sweep Absorb Absorb with Vermiculite or Sand Liquid->Absorb Waste Place in HazMat Bag Label: 'Hazardous Waste - Toxic' Sweep->Waste Absorb->Waste Clean Wipe Surface with Soap & Water Waste->Clean

Figure 2: Step-by-step spill response protocol ensuring containment of dust and liquids.

Waste Disposal Strategy

Disposal must comply with RCRA (Resource Conservation and Recovery Act) guidelines in the US, or local equivalent regulations.

  • Classification: Classify as Hazardous Waste (Chemical). Do not dispose of in municipal trash or sink drains.

  • Segregation:

    • Solid Waste: Collect contaminated gloves, paper towels, and weighing boats in a dedicated solid hazardous waste bin.

    • Liquid Waste: Collect reaction mother liquors in a "Non-Halogenated Organic" waste container (unless halogenated solvents like DCM were used).

  • Labeling: Clearly label the container with the full chemical name: 6-(Propan-2-yl)pyrimidine-4-carboxylic acid. Avoid using abbreviations or formulas on waste tags.

References

  • BLD Pharm. (2024). Safety Data Sheet: 6-(Propan-2-yl)pyrimidine-4-carboxylic acid. Retrieved from

  • PubChem. (2025). Compound Summary: Pyrimidine-4-carboxylic acid (Analogous Hazard Data). National Library of Medicine. Retrieved from

  • ECHA (European Chemicals Agency). (2024). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.8: Characterisation of dose [concentration]-response for human health. Retrieved from

  • Sigma-Aldrich. (2024). Technical Bulletin: Handling of Moisture Sensitive Reagents. Retrieved from

Sources

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